Product packaging for Bendamustine hydrochloride monohydrate(Cat. No.:CAS No. 1374784-02-7)

Bendamustine hydrochloride monohydrate

Cat. No.: B8791226
CAS No.: 1374784-02-7
M. Wt: 412.7 g/mol
InChI Key: TWBJYCLUHINEDN-UHFFFAOYSA-N
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Description

Historical Trajectory of Nitrogen Mustard Analogues in Preclinical Oncology Research

The journey of nitrogen mustard analogues from chemical warfare agents to foundational cancer chemotherapeutics began in the first half of the 20th century. nih.govwikipedia.orgbiointerfaceresearch.com The cytotoxic properties of mustard gas (sulfur mustard) observed during World War I prompted investigation into related compounds for medical applications. biointerfaceresearch.comnih.gov During World War II, research at the Yale School of Medicine by Alfred Gilman and Louis Goodman on nitrogen-based analogues of mustard gas, specifically for their potential as chemical weapons, revealed their profound effect on lymphoid and myeloid cells. wikipedia.org A medical examination of survivors of a mustard gas release in Bari, Italy, in 1943, showed a marked decrease in lymphocytes, corroborating the laboratory findings. wikipedia.org

This discovery led to classified clinical trials in 1942, where nitrogen mustards were first used to treat lymphoma, marking the dawn of the era of cancer chemotherapy. wikipedia.orgnih.gov These early preclinical and clinical studies demonstrated that these compounds could induce significant, albeit temporary, tumor regressions. The primary mechanism identified was their ability to act as potent, nonspecific DNA alkylating agents. nih.govwikipedia.org This initial success spurred the synthesis and preclinical evaluation of numerous analogues with the goal of improving efficacy and reducing toxicity, leading to the development of clinically important drugs like cyclophosphamide, chlorambucil (B1668637), and melphalan. nih.govwikipedia.org

Table 1: Key Milestones in the Preclinical Development of Nitrogen Mustard Analogues

PeriodKey Development / FindingSignificance in Preclinical Research
WWI - 1930sObservation of myelotoxicity from sulfur mustard exposure.Provided the first indication of the cytotoxic potential of mustard compounds on rapidly dividing cells.
Early 1940sSystematic investigation of nitrogen mustards (e.g., HN2) at Yale University. wikipedia.orgEstablished the potent lympholytic activity and formed the basis for their use as anti-cancer agents. wikipedia.org
1942First preclinical and classified clinical application of nitrogen mustard in lymphoma. wikipedia.orgnih.govDemonstrated for the first time that a chemical agent could systematically treat a malignancy, launching the field of chemotherapy. nih.gov
Post-WWII (late 1940s-1950s)Rational synthesis of new analogues (e.g., cyclophosphamide, chlorambucil). nih.govEfforts focused on modifying the core structure to enhance selectivity for cancer cells and reduce systemic toxicity. nih.gov

Evolution of Purine (B94841) Analogue Design Concepts Leading to Bendamustine (B91647) Hydrochloride Monohydrate

Parallel to the development of alkylating agents, another major stream of oncology research focused on antimetabolites. The concept was to create molecules that mimic natural metabolites, thereby interfering with essential biochemical pathways. wikipedia.org Purine analogues were designed to mimic the structure of adenine (B156593) and guanine (B1146940), the building blocks of DNA and RNA. nih.gov By substituting for these natural purines, these analogues can inhibit DNA synthesis and repair, leading to the death of rapidly proliferating cancer cells. wikipedia.org

The first clinically successful purine analogue was 6-mercaptopurine (B1684380) (6-MP), developed in the early 1950s. nih.gov This was followed by other important compounds like thioguanine and fludarabine, each designed with specific modifications to improve metabolic stability, cellular uptake, or the mechanism of action. wikipedia.orgnih.gov The design concept leading to Bendamustine was a deliberate attempt to combine the DNA-damaging effects of an alkylating agent with the potential antimetabolite properties of a purine mimic. researchgate.netnih.govnih.gov The benzimidazole (B57391) ring within the Bendamustine structure was specifically included for its structural resemblance to a purine, with the hypothesis that it might confer unique biological activities not seen with traditional nitrogen mustards. theoncologynurse.comaacrjournals.orgresearchgate.net

Table 2: Conceptual Evolution of Purine Analogues in Oncology Drug Design

Design ConceptExample Compound(s)Theoretical Goal
Isosteric Replacement6-Mercaptopurine, ThioguanineMimic natural purines (hypoxanthine, guanine) to inhibit DNA synthesis. nih.gov
Resistance to DegradationCladribine (B1669150) (2-chlorodeoxyadenosine)Create analogues resistant to metabolic enzymes like adenosine (B11128) deaminase to enhance bioavailability and cytotoxicity in target cells. nih.gov
Hybrid Compound DesignBendamustineIntegrate a purine-like moiety (benzimidazole ring) with an alkylating group to create a single molecule with a potential dual mechanism of action. researchgate.netnih.gov

Structural Basis of Bendamustine Hydrochloride Monohydrate's Dual Mechanism Hypothesis (Theoretical Foundations)

The theoretical dual mechanism of Bendamustine is derived directly from its unique chemical architecture, which integrates three distinct moieties: a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain. aacrjournals.orgresearchgate.net This structure was rationally designed to confer the properties of two different classes of anticancer agents into one molecule. aacrjournals.org

The alkylating function resides in the bis(2-chloroethyl)amino group, which is characteristic of nitrogen mustards like chlorambucil and cyclophosphamide. theoncologynurse.comaacrjournals.org This group can form highly reactive electrophilic intermediates that covalently bind to electron-rich sites on the DNA, leading to the formation of intra- and inter-strand cross-links. nih.govdrugbank.com These cross-links impede DNA separation, thereby disrupting DNA replication and transcription, which ultimately triggers cell death. drugbank.compatsnap.com

The second, and more theoretical, aspect of its mechanism is attributed to the benzimidazole ring. theoncologynurse.com This heterocyclic ring system serves as a purine analogue, and it was hypothesized that this part of the molecule could act as an antimetabolite. theoncologynurse.comresearchgate.net While this antimetabolite activity has not been definitively demonstrated, its inclusion distinguishes Bendamustine from other alkylating agents and is thought to contribute to its unique pattern of cytotoxicity and its activity in cancers resistant to conventional alkylators. theoncologynurse.comaacrjournals.org The butyric acid side chain, shared with chlorambucil, primarily enhances the compound's water solubility. researchgate.net

Table 3: Structural Components of Bendamustine and Their Hypothesized Functions

Structural ComponentChemical GroupHypothesized FunctionAssociated Drug Class
Alkylating MoietyBis(2-chloroethyl)amino GroupForms covalent bonds with DNA, causing intra- and inter-strand cross-links, leading to disruption of DNA replication and apoptosis. theoncologynurse.comnih.govdrugbank.comNitrogen Mustard / Alkylating Agent
Purine-like CoreBenzimidazole RingTheoretically acts as a purine mimic, potentially interfering with DNA synthesis and repair pathways (antimetabolite effect). theoncologynurse.comresearchgate.netPurine Analogue (Antimetabolite)
Solubilizing ChainButyric Acid Side ChainIncreases the aqueous solubility of the molecule. researchgate.netN/A (Pharmacokinetic Modifier)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24Cl3N3O3 B8791226 Bendamustine hydrochloride monohydrate CAS No. 1374784-02-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1374784-02-7

Molecular Formula

C16H24Cl3N3O3

Molecular Weight

412.7 g/mol

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2

InChI Key

TWBJYCLUHINEDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Retrosynthetic Analysis and Novel Synthetic Routes for Bendamustine (B91647) Hydrochloride Monohydrate

Another innovative approach involves a reductive alkylation using chloroacetic acid and a borane-tetrahydrofuran (B86392) complex to install the critical bis(2-chloroethyl)amino side chain. google.comnih.govnewdrugapprovals.org This method has been highlighted as a crucial step in several modern synthetic schemes. google.comnih.govnewdrugapprovals.org Furthermore, this newer route offers environmental benefits by eliminating the use of hazardous solvents and reagents like chloroform (B151607), ethylene (B1197577) oxide, and sodium sulfide. rsc.org

Alternative starting materials have also been explored to streamline the synthesis. One such approach begins with 2-chloro-5-nitroaniline, which undergoes an acylation reaction with glutaric anhydride, followed by a substitution reaction with an aqueous solution of methylamine. patsnap.com Subsequent cyclization and esterification reactions yield an important intermediate, ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate. patsnap.com This method is noted for its simple route, high yield, and reduced wastewater production. patsnap.com

The table below summarizes some of the key starting materials and their corresponding synthetic approaches.

Starting MaterialKey Synthetic StepsAdvantages
N1-methyl-4-nitrobenzene-1,2-diamineInitial route for bendamustine synthesis. google.comFoundational method.
2,4-dinitroanilineA six-step synthesis involving a crucial reductive alkylation with borane-tetrahydrofuran and chloroacetic acid. google.comnewdrugapprovals.orggoogle.comEstablished alternative starting material.
2-chloro-5-nitroanilineAcylation with glutaric anhydride, substitution with methylamine, cyclization, and esterification. patsnap.comSimple, high yield, less wastewater. patsnap.com

Exploration of Alternative Synthetic Pathways and Process Optimization

Research into the synthesis of bendamustine has also focused on optimizing existing processes and exploring alternative pathways to enhance industrial viability and product purity. One area of optimization involves the alkylation step to introduce the bis(2-hydroxyethyl)amino group. Instead of the hazardous ethylene oxide, 2-haloethanol in the presence of an organic or inorganic base has been employed. google.com

The subsequent chlorination of the dihydroxy intermediate is another critical step that has been optimized. The use of thionyl chloride in a suitable solvent like chloroform is a common method. google.com Process control at this stage is vital to ensure high purity of the resulting bendamustine ester intermediate. google.com

Hydrolysis of the ester intermediate to the final bendamustine product has also been a focus of optimization. While acidic hydrolysis is common, an improved process utilizes a mild alkaline medium, such as an aqueous solution of lithium hydroxide (B78521) hydrate (B1144303). google.com This method can lead to higher purity of the final product. google.com

Purification of the final bendamustine hydrochloride is crucial to meet pharmaceutical standards. Recrystallization from water is a method used to obtain the monohydrate form. newdrugapprovals.org Other purification techniques involve the use of solvent mixtures like aqueous hydrochloric acid and acetonitrile (B52724) to achieve a chromatographic purity of over 99.8%. google.com

The table below outlines various synthetic intermediates and the reagents used in their conversion, reflecting different optimization strategies.

IntermediateReagent/ConditionPurpose
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoateEthylene oxide or 2-haloethanolIntroduction of the bis(2-hydroxyethyl)amino group. google.com
4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl esterThionyl chlorideChlorination to form the bis(2-chloroethyl)amino moiety. google.com
4-[1-methyl-5-bis-(2-chloroethyl)-benzimidazolyl-2]butyric acid ethyl esterAcidic or mild alkaline hydrolysisConversion to bendamustine. google.com
Crude Bendamustine HydrochlorideRecrystallization from water or solvent mixturesPurification to obtain high-purity monohydrate. google.comnewdrugapprovals.org

Chemical Modification and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The bis(2-chloroethyl)amino group is the primary alkylating moiety of bendamustine, responsible for forming covalent bonds with DNA and inducing cell death. drugbank.com While this group is a common feature in many nitrogen mustard-based chemotherapeutics, its specific placement on the benzimidazole (B57391) ring system of bendamustine contributes to its unique activity profile. nih.gov SAR studies focusing on this part of the molecule are critical for understanding the mechanism of action. However, detailed studies reporting systematic modifications of the bis(2-chloroethyl)amino group and their corresponding effects on cytotoxicity are not extensively documented in the available literature. It is understood that the reactivity of this group is crucial for its therapeutic effect.

The butyric acid side chain acts as a linker between the benzimidazole core and the carboxylic acid group. This part of the molecule influences the physicochemical properties of bendamustine, such as its water solubility. researchgate.net Significant research has been conducted on modifying this linker region, particularly through esterification of the carboxylic acid group, to enhance the cytotoxic potency of bendamustine. nih.gov

A study investigating various esters of bendamustine found that certain derivatives, especially basic esters that are positively charged under physiological conditions, were up to 100 times more effective than the parent compound. nih.gov This increased cytotoxicity was associated with a higher induction of apoptosis and p53 expression. nih.gov The enhanced activity of these ester derivatives is attributed to their pronounced cellular accumulation compared to bendamustine. nih.gov For instance, the pyrrolidinoethyl ester showed significant enrichment in tumor cells. nih.gov

Derivative TypeKey FindingImplication for SAR
Basic Esters (e.g., pyrrolidinoethyl ester)Up to 100-fold increased cytotoxicity compared to bendamustine. nih.govPositive charge at physiological pH enhances cellular uptake and potency. nih.gov
General Ester DerivativesIncreased cellular accumulation compared to the parent compound. nih.govEsterification of the carboxylic acid can be a valuable strategy for improving drug delivery and efficacy. nih.gov

Synthesis of Radiolabeled Bendamustine Hydrochloride Monohydrate for Preclinical Tracing Studies

The synthesis of radiolabeled this compound is a critical step for conducting essential preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) investigations. These studies utilize isotopic labeling to track the molecule within a biological system, providing invaluable data on its pharmacokinetic profile. Carbon-14 ([¹⁴C]) is a commonly chosen isotope for this purpose due to its long half-life and the fact that its incorporation results in a molecule that is chemically identical to the parent drug, ensuring that its biological behavior is representative. openmedscience.comselcia.comopenmedscience.com Preclinical and human mass balance studies have utilized [¹⁴C]-labeled bendamustine to elucidate its metabolic fate. nih.govnih.gov

A plausible and efficient synthetic route for the preparation of [¹⁴C]-Bendamustine hydrochloride monohydrate involves the introduction of the Carbon-14 label at a metabolically stable position within the molecule. The butyric acid side chain is an ideal location for the radiolabel, as it is less likely to be cleaved off during early metabolic processes compared to the nitrogen mustard moiety. This ensures that the radioactive signal accurately traces the core structure of the drug and its primary metabolites throughout the body.

The synthesis can be initiated from a suitable precursor, such as ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, and a radiolabeled building block. A key step is the alkylation of the amino group with a [¹⁴C]-labeled reagent, followed by subsequent chemical transformations to yield the final radiolabeled bendamustine molecule.

Detailed Research Findings:

A strategic approach to the synthesis of [¹⁴C]-Bendamustine hydrochloride monohydrate would involve a multi-step process commencing with a commercially available or readily synthesized key intermediate. The selection of the radiolabeled precursor is paramount for achieving good radiochemical yield and purity. In this proposed synthesis, [¹⁴C]-ethylene oxide serves as the source of the radiolabel.

The synthesis commences with the reaction of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with [¹⁴C]-ethylene oxide. This reaction introduces two [¹⁴C]-labeled hydroxyethyl (B10761427) groups onto the amino nitrogen. The subsequent chlorination of the terminal hydroxyl groups is a critical step to form the active nitrogen mustard moiety. This is typically achieved using a chlorinating agent such as thionyl chloride. Finally, hydrolysis of the ethyl ester followed by salt formation with hydrochloric acid and subsequent hydration yields the desired [¹⁴C]-Bendamustine hydrochloride monohydrate.

The purification of the final radiolabeled product is of utmost importance to ensure that the detected radioactivity corresponds solely to the target compound. High-performance liquid chromatography (HPLC) is a standard and effective method for achieving high radiochemical purity. The identity and purity of the synthesized [¹⁴C]-Bendamustine hydrochloride monohydrate would be confirmed by co-elution with an authentic, non-labeled standard, and the specific activity would be determined using liquid scintillation counting.

The following data tables outline the key steps and expected outcomes of this synthetic methodology.

Table 1: Synthesis of Ethyl 4-(5-(bis(2-[¹⁴C]-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

StepStarting MaterialReagentReaction ConditionsProductExpected Yield (%)
1Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate[¹⁴C]-Ethylene oxideAcetic acid, 70-80°CEthyl 4-(5-(bis(2-[¹⁴C]-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate75-85

Table 2: Synthesis of Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-[¹⁴C]

StepStarting MaterialReagentReaction ConditionsProductExpected Yield (%)
2Ethyl 4-(5-(bis(2-[¹⁴C]-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoateThionyl chloride (SOCl₂)Dichloromethane (DCM), 0°C to room temperatureEthyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-[¹⁴C]80-90

Table 3: Synthesis and Purification of [¹⁴C]-Bendamustine Hydrochloride Monohydrate

StepStarting MaterialReagentReaction ConditionsProductRadiochemical Purity (%)
3Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-[¹⁴C]1. Aqueous HCl 2. Purification by HPLC1. Reflux 2. Standard chromatographic conditions[¹⁴C]-Bendamustine hydrochloride monohydrate>98

Molecular and Cellular Mechanisms of Action Research

DNA Alkylation and Interstrand Cross-linking Mechanisms of Bendamustine (B91647) Hydrochloride Monohydrate

As a bifunctional alkylating agent, bendamustine's primary mode of action involves the formation of covalent bonds with DNA, leading to the creation of interstrand cross-links. patsnap.com These cross-links are critical lesions that physically prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription. patsnap.com The unique structure of bendamustine allows it to form these cross-links more efficiently than some other alkylating agents. patsnap.com This disruption of fundamental cellular processes ultimately halts the proliferation of cancer cells. patsnap.com The interaction is predominantly through covalent binding, specifically alkylation at the N7 position of guanine (B1146940) bases, which plays a dominant role in forming these intra- and interstrand cross-links. nih.gov Non-covalent interactions, such as groove binding and electrostatic binding, play a secondary, supportive role in the drug-DNA interaction. nih.gov

The formation of DNA adducts is a critical step in the cytotoxic mechanism of alkylating agents. While direct comparative studies on the preferential DNA adduct formation of bendamustine hydrochloride monohydrate are not extensively detailed in the provided context, the nature of its interaction with DNA is known to be robust and durable. nih.gov The alkylation process, primarily at the N7 of guanine, leads to the formation of these adducts, which are the precursors to the cytotoxic interstrand cross-links. nih.gov The stability of the bendamustine molecule, conferred in part by its unique benzimidazole (B57391) ring, may contribute to more lasting DNA damage compared to other nitrogen mustards. nih.gov This extensive and durable DNA damage is a hallmark of bendamustine's activity. nih.gov

The formation of interstrand cross-links by this compound directly impedes DNA replication and transcription. patsnap.com By preventing the unwinding of the DNA strands, the cellular machinery responsible for these processes cannot access the genetic template. patsnap.com This leads to a stall in both the synthesis of new DNA and the production of RNA molecules, which are vital for protein synthesis and cellular function. patsnap.com The inability of cancer cells to replicate their DNA prevents them from dividing and proliferating, a key aspect of its anti-tumor effect. patsnap.com

Induction of DNA Damage Response Pathways by this compound

The extensive DNA damage caused by bendamustine triggers a complex cellular response aimed at repairing the lesions. nih.gov This DNA damage response (DDR) is a network of signaling pathways that detect the DNA damage, signal its presence, and promote either repair or, if the damage is too severe, programmed cell death (apoptosis). nih.gov Bendamustine has been shown to activate the DDR through the ATM/Chk2 and ATR/Chk1 pathways. researchgate.net The cell's response to bendamustine-induced damage is concentration-dependent, with lower concentrations leading to a transient G2 cell cycle arrest and efficient DNA repair, while higher concentrations result in an S-phase arrest, aberrant mitosis, and cell death. plos.org

In response to the DNA adducts and cross-links formed by bendamustine, cells activate various DNA repair mechanisms. nih.gov Studies have shown that perturbing the base-excision repair (BER) pathway can sensitize cells to lower concentrations of bendamustine, indicating that BER is one of the mechanisms employed by cells to repair the damage induced by the drug. plos.org The efficiency of these repair mechanisms can determine the ultimate fate of the cell. If the DNA damage is efficiently repaired, the cell may survive. plos.org However, bendamustine is noted for causing extensive and durable DNA damage that can overwhelm the cell's repair capacity. nih.gov

The ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are central to the DNA damage response. researchgate.net In response to the DNA double-strand breaks and other damage induced by bendamustine, the ATM-Chk2 pathway is activated. nih.govnih.gov Research in myeloma cell lines has shown that bendamustine activates the primary DNA-damage signaling kinases ATM and Chk2, but not ATR and Chk1. nih.govnih.gov This activation leads to a G2 cell cycle arrest, providing the cell with time to attempt DNA repair before entering mitosis. nih.govnih.gov The activation of these pathways is a critical step that links the initial DNA damage to downstream cellular outcomes like cell cycle arrest and apoptosis. nih.govnih.gov

Mechanisms of Apoptosis Induction by this compound

When the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. patsnap.comnih.gov Bendamustine induces apoptosis through multiple pathways, making it effective even in cancer cells that may have developed resistance to other chemotherapeutic agents that rely on a single apoptotic pathway. patsnap.com It has been found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. patsnap.com

The induction of apoptosis is a key component of bendamustine's cytotoxic effect. Studies in various cancer cell lines have demonstrated its ability to induce apoptosis in a dose- and time-dependent manner. nih.govresearchgate.net For instance, in multiple myeloma cell lines, bendamustine was shown to induce apoptosis with cleavage of caspase 3. nih.gov The process is also linked to the activation of the p53 tumor suppressor protein. nih.govnih.gov The activation of p53, through phosphorylation by ATM, can promote the expression of pro-apoptotic proteins and contribute to the inhibition of cell cycle progression. nih.gov Furthermore, bendamustine can induce mitotic catastrophe, a form of cell death that occurs during mitosis due to significant DNA damage, which is particularly effective against rapidly dividing cancer cells. patsnap.com

Cell Line TypeKey Findings in Apoptosis Induction
Myeloma Cell Lines (NCI-H929, OPM-2, RPMI-8226, U266)Induces apoptosis with an IC50 of 35-65 µg/ml and cleavage of caspase 3. nih.gov
B-chronic lymphocytic leukemia (B-CLL) cellsDemonstrates dose- and time-dependent cytotoxicity and induction of apoptosis. nih.govresearchgate.net

Mitochondrial Pathway Activation (Intrinsic Apoptosis)

This compound has been shown to trigger the intrinsic apoptotic pathway, a process mediated by the mitochondria. patsnap.com Research indicates that its cytotoxicity is associated with the generation of reactive oxygen species and the subsequent activation of the mitochondrial apoptotic machinery. aacrjournals.org This activation occurs irrespective of the p53 status of the cancer cells, highlighting its efficacy in malignancies with p53 alterations. aacrjournals.org

The mechanism involves the upregulation of pro-apoptotic BCL-2 family proteins, specifically PUMA (p53 upregulated modulator of apoptosis) and NOXA. aacrjournals.orgresearchgate.net This leads to the conformational activation of the effector proteins BAX and BAK. aacrjournals.orgresearchgate.net The activation of BAX and BAK results in mitochondrial outer membrane permeabilization, which facilitates the cytosolic release of mitochondrial apoptogenic proteins. aacrjournals.org Among the proteins released are cytochrome c and the apoptosis-inducing factor (AIF). aacrjournals.org In some cancer cell models, such as natural killer/T-cell lymphoma (NKTCL) cells, bendamustine-induced mitochondria-mediated apoptosis is also associated with the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Studies in chronic lymphocytic leukemia (CLL) cells also point to the intrinsic pathway's involvement through the activation of P53 and PUMA proteins. indexcopernicus.com

ProteinRole in Bendamustine-Induced Intrinsic ApoptosisObserved EffectReferences
PUMAPro-apoptotic BH3-only protein that activates BAX/BAK.Upregulation aacrjournals.orgresearchgate.netindexcopernicus.com
NOXAPro-apoptotic BH3-only protein that neutralizes anti-apoptotic proteins.Upregulation aacrjournals.orgresearchgate.net
BAXPro-apoptotic effector protein that forms pores in the mitochondrial outer membrane.Conformational Activation aacrjournals.orgresearchgate.net
BAKPro-apoptotic effector protein that forms pores in the mitochondrial outer membrane.Conformational Activation aacrjournals.orgresearchgate.net
Bcl-2Anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization.Down-regulation (in NKTCL cells) nih.gov
Cytochrome cReleased from mitochondria; binds to Apaf-1 to form the apoptosome and activate caspase-9.Cytosolic Release aacrjournals.org

Death Receptor Pathway Involvement (Extrinsic Apoptosis)

In addition to the mitochondrial pathway, research suggests that this compound can also induce apoptosis through the extrinsic, or death receptor, pathway. patsnap.com This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. mdpi.com The ability of bendamustine to activate multiple apoptotic pathways, including both the intrinsic and extrinsic routes, is significant as it may allow the compound to induce apoptosis even in cancer cells that have developed resistance to therapies reliant on a single pathway. patsnap.com Further investigation has suggested the extrinsic pathway is likely involved in the apoptotic process induced by bendamustine in combination with other agents in CLL lymphocytes. indexcopernicus.com

Caspase Cascade Activation and Executioner Functions

The convergence of apoptotic signaling pathways initiated by this compound leads to the activation of the caspase cascade, a family of cysteine proteases that execute the final phases of programmed cell death. aacrjournals.orgabeomics.com The activation of this cascade is a hallmark of bendamustine-induced cell death. nih.gov

Following the activation of the intrinsic pathway, the release of cytochrome c triggers the formation of the apoptosome, which recruits and activates the initiator caspase-9. indexcopernicus.comdovepress.com In NKTCL cells, bendamustine has been shown to activate caspase-9. nih.gov Once activated, initiator caspases cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7. abeomics.com

Numerous studies have demonstrated the activation of executioner caspases by bendamustine. In multiple myeloma cell lines, treatment with bendamustine resulted in the cleavage and activation of caspase-3. nih.govnih.gov Similarly, in NKTCL cells, bendamustine treatment led to the cleavage of caspases 3 and 7. nih.gov The activation of these executioner caspases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. nih.gov

CaspaseTypeCell Line/Type StudiedReferences
Caspase-3ExecutionerMultiple Myeloma, NKTCL, CLL researchgate.netnih.govnih.govnih.gov
Caspase-7ExecutionerNKTCL nih.gov
Caspase-9InitiatorNKTCL, CLL nih.govindexcopernicus.com

Induction of Senescence by this compound in Preclinical Models

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage induced by chemotherapy. nih.govpreprints.org While apoptosis is a primary outcome of bendamustine treatment, senescence represents an alternative cell fate. nih.gov When DNA damage is extensive and cannot be repaired, cells may be directed towards apoptosis or senescence. nih.gov

Bendamustine's mechanism of action, which includes the induction of significant DNA damage and mitotic catastrophe, creates conditions that can lead to a senescent phenotype. nih.gov Mitotic catastrophe is a form of cell death that occurs during or after flawed mitosis. nih.gov In instances where cells, particularly those with defective checkpoint regulation (e.g., mutated TP53), enter mitosis with substantial DNA damage, they may undergo apoptosis, necrosis, or enter a state of senescence following the aberrant mitotic event. nih.gov This suggests that for some cancer cells, particularly those with certain genetic backgrounds, bendamustine treatment may result in the induction of a stable growth arrest characteristic of senescence. nih.gov

Autophagy Modulation by this compound

Autophagy is a cellular process for the degradation and recycling of cellular components, which can play a dual role in cancer, either promoting survival or contributing to cell death. nih.govyoutube.com Research into the effects of bendamustine on this pathway has been conducted. In a study involving T-cell acute lymphoblastic leukemia (T-ALL), a novel compound that combines the nitrogen mustard group of bendamustine with the hydroxamic acid group of vorinostat, known as NL-101, was found to induce autophagy. nih.gov

However, the same research noted that this compound, when used alone, failed to induce autophagy in the T-ALL cell lines tested. nih.gov This finding suggests that the induction of autophagy is not a general characteristic of bendamustine's mechanism of action but may be a specific trait of certain derivatives like NL-101. nih.gov Therefore, in the preclinical models examined, bendamustine itself does not appear to be a significant modulator of the autophagic process.

Interference with Mitotic Spindle Formation and Cell Cycle Progression

This compound significantly impacts cell cycle progression, primarily by activating DNA damage checkpoints. nih.govnih.gov Its action as a DNA alkylating agent causes damage that, if unrepaired, can prevent cells from proceeding through mitosis. patsnap.comnih.gov This interference with the cell cycle is a key component of its antitumor activity. nih.gov

The cellular response to bendamustine-induced DNA damage involves the inhibition of genes responsible for mitotic checkpoints. nih.gov This disruption can lead to a phenomenon known as mitotic catastrophe, where cells with significant DNA damage attempt to undergo mitosis, leading to aberrant cell division and ultimately cell death. patsnap.comnih.gov This mechanism of inducing cell death by bypassing a functional apoptotic pathway may contribute to bendamustine's activity in chemoresistant cancers. nih.gov The effect of bendamustine on cell cycle checkpoints has been observed to be concentration-dependent in some cell lines. nih.govplos.org

G2/M Phase Arrest Induction

A prominent effect of this compound on the cell cycle is the induction of arrest in the G2/M phase. nih.gov This checkpoint prevents cells with damaged DNA from entering mitosis. nih.gov In various cancer cell lines, treatment with bendamustine leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov

In multiple myeloma cell lines, bendamustine concentrations of 10–30 μg/ml were shown to cause G2 arrest. nih.govnih.gov The molecular mechanism underlying this arrest involves the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling pathway. nih.govnih.gov Activated ATM and Chk2 lead to the degradation of the Cdc25A phosphatase, which in turn results in the inhibitory phosphorylation of Cdc2 (also known as Cdk1) at the Tyr15 residue. nih.govnih.gov This inhibition of Cdc2, a key regulator of the G2 to M transition, is a hallmark of G2 arrest and is accompanied by increased levels of Cyclin B. nih.gov Additionally, the activation of p53 and the subsequent upregulation of p21 can further promote Cdc2 inhibition. nih.govnih.gov In NKTCL cells, G2/M arrest was also observed, along with the upregulation of phosphorylated cdc2 and cdc25c. nih.gov Research in HeLa cells has shown this effect can be dose-dependent, with lower concentrations of bendamustine inducing a G2 arrest, while higher concentrations lead to an S-phase arrest. plos.org

Cell LineBendamustine ConcentrationKey Molecular EventsReferences
Multiple Myeloma (NCI-H929, RPMI-8226, etc.)10-30 µg/mlActivation of ATM/Chk2; Degradation of Cdc25A; Inhibitory phosphorylation of Cdc2 (Tyr15); Increased Cyclin B levels; p53 activation. nih.govnih.gov
NKTCLNot specifiedDownregulation of Cyclin B1; Upregulation of p-cdc2, p-cdc25c, p-P53. nih.gov
HeLa, BXPC3, MCF7, OVCAR 550 µM (adherent cells)Transient G2 arrest. (Higher concentrations, e.g., 200 µM, induced S-phase arrest). plos.org
U2932 (lymphoblast)10 µMG2 arrest. (Higher concentration, 50 µM, induced S-phase arrest). plos.org

Tubulin Polymerization Inhibition Studies

The investigation into whether bendamustine directly inhibits tubulin polymerization, a mechanism employed by antimitotic agents like vinca (B1221190) alkaloids and taxanes, has been a subject of scientific inquiry. Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. researchgate.net Disruption of microtubule dynamics can arrest cells in mitosis and lead to cell death. researchgate.net

While bendamustine’s chemical structure contains a benzimidazole ring, a feature found in some compounds known to bind tubulin (e.g., nocodazole), there is a lack of direct evidence to classify bendamustine itself as a potent tubulin polymerization inhibitor. frontiersin.org Instead, its clinical and preclinical efficacy is often enhanced when used in combination with drugs that are established microtubule inhibitors. For instance, bendamustine is part of effective combination therapies that include agents specifically designed to disrupt microtubule function. mdpi.com In these regimens, the partner drug is responsible for the anti-tubulin activity. One example is the combination of bendamustine with polatuzumab vedotin, an antibody-drug conjugate that delivers the potent microtubule inhibitor monomethyl auristatin E (MMAE) directly to B-cells. mdpi.com

The table below summarizes findings from studies where bendamustine was used in conjunction with microtubule-targeting agents.

Combination AgentAgent's MechanismCell/Disease TypeObserved Interaction
Polatuzumab VedotinAntibody-drug conjugate delivering the microtubule inhibitor MMAEDiffuse Large B-cell Lymphoma (DLBCL)Enhanced therapeutic efficacy
VinorelbineTubulin polymerization inhibitorHodgkin's LymphomaEffective as induction chemotherapy

Induction of Mitotic Catastrophe

A significant mechanism contributing to the cytotoxicity of bendamustine is the induction of mitotic catastrophe. researchgate.netnih.gov This process is a form of cell death that occurs during or after a faulty mitosis, triggered by a combination of extensive DNA damage and the failure of cell cycle checkpoints to halt progression. nih.govnih.gov

Bendamustine induces severe and durable DNA damage, including both intra-strand and inter-strand cross-links. researchgate.net This level of damage activates DNA damage response pathways and mitotic checkpoints. researchgate.nethematologyandoncology.net However, the damage is often too extensive for the cell to repair effectively. nih.gov This leads to the inhibition of mitotic checkpoints and an attempt to proceed through mitosis with damaged chromosomes, resulting in aberrant chromosome segregation, formation of micronuclei, and ultimately, cell death through mitotic catastrophe. nih.govnih.gov This pathway is distinct from apoptosis and is particularly important for the efficacy of bendamustine in tumor cells that may have defective apoptotic pathways. nih.govnih.gov Studies in various cancer cell lines have demonstrated that exposure to bendamustine leads to G2/M phase cell cycle arrest followed by mitotic catastrophe. nih.govnih.gov

The following table details research findings on bendamustine-induced mitotic catastrophe.

Cell Line(s)Cancer TypeKey Research Findings
HeLa CellsCervical CancerHigh concentrations of bendamustine arrested cells in S phase, leading to aberrant mitosis and cell death. nih.gov
NKTCL CellsNK/T Cell LymphomaBendamustine caused G2/M phase arrest and apoptosis, linked to activation of the DNA damage response. nih.gov
Multiple Myeloma CellsMultiple MyelomaBendamustine induces G2 cell cycle arrest through the ATM-Chk2-Cdc2 pathway. nih.gov
Various Hematologic MalignanciesLymphoma, LeukemiaThe mechanism involves inhibition of mitotic checkpoints and initiation of a p53-dependent DNA-damage stress response, leading to mitotic catastrophe and apoptosis. nih.gov

Investigation of Non-DNA Targeted Mechanisms

Beyond its direct action on DNA, research has explored other cellular mechanisms that contribute to the cytotoxic effects of this compound. These non-DNA targeted actions involve interactions with key cellular proteins and the induction of metabolic and oxidative stress.

Interaction with Protein Targets (e.g., PARP, HDAC)

Bendamustine's activity is significantly influenced by its interplay with cellular protein networks, particularly those involved in DNA repair and gene expression, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).

PARP: PARP enzymes are crucial for repairing single-strand DNA breaks. researchgate.net When these breaks are not repaired, they can become more lethal double-strand breaks during DNA replication. researchgate.net Bendamustine does not directly inhibit the PARP enzyme; rather, it causes DNA damage that activates PARP. The subsequent cleavage of PARP is a well-known hallmark of apoptosis, a downstream consequence of bendamustine's action. nih.gov The therapeutic potential lies in combining bendamustine with PARP inhibitors. This combination creates a synthetic lethality scenario where bendamustine induces DNA damage, and the PARP inhibitor prevents its repair, leading to an accumulation of catastrophic DNA damage and enhanced cell death. nih.govyoutube.com

HDACs: Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. mdpi.com HDAC inhibitors are a class of drugs that promote a more open chromatin structure, altering the expression of genes involved in cell cycle arrest and apoptosis. nih.govyoutube.com There is no evidence that bendamustine directly inhibits HDACs. However, preclinical studies have demonstrated a synergistic interaction when bendamustine is combined with HDAC inhibitors. This combination can significantly enhance the DNA damage response and induction of mitotic catastrophe in cancer cells. nih.gov

The table below summarizes research on the synergistic effects of bendamustine with PARP and HDAC inhibitors.

Target ProteinInhibitor ClassCancer TypeKey Findings of Combination Therapy
PARPPARP InhibitorsVarious CancersSynergistic cytotoxicity by preventing the repair of bendamustine-induced DNA damage.
HDACHDAC InhibitorsMultiple Myeloma, LymphomaEnhanced DNA damage response, apoptosis, and mitotic catastrophe.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A key non-DNA targeted mechanism of bendamustine is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. nih.gov

Multiple studies have demonstrated that bendamustine's cytotoxicity is mediated, at least in part, by the generation of ROS. nih.gov This increase in intracellular ROS levels triggers the intrinsic pathway of apoptosis. This mechanism appears to be particularly crucial for the drug's effectiveness in cancer cells that are resistant to other chemotherapies due to mutations in the p53 tumor suppressor gene. The induction of ROS by bendamustine contributes to its ability to activate the mitochondrial apoptotic machinery independently of p53 status.

Depletion of Adenosine (B11128) Triphosphate (ATP)

Recent research has uncovered another non-apoptotic mechanism of bendamustine: the rapid and potent depletion of intracellular adenosine triphosphate (ATP). hematologyandoncology.net ATP is the primary energy currency of the cell, essential for virtually all cellular processes.

This ATP depletion appears to occur independently of the apoptotic process and may serve to weaken cancer cells, rendering them more susceptible to cell death via a "metabolic shutdown". hematologyandoncology.net The exact mechanism by which bendamustine depletes ATP is not fully understood, but it is hypothesized to be linked to its effects on mitochondria. hematologyandoncology.net Since many of bendamustine's other actions, such as ROS generation, converge on the mitochondria, it is suggested that the metabolic equilibrium of the cell may be a direct or indirect target of the drug. hematologyandoncology.net This disruption of cellular energetics represents a distinct aspect of its multifaceted mode of action.

MechanismEffectHypothesized Consequence
ATP DepletionPotent and rapid reduction in cellular ATP levels. hematologyandoncology.netWeakens cells, making them more susceptible to nonapoptotic cell death through metabolic shutdown. hematologyandoncology.net

Preclinical Pharmacological Investigations in Vitro and Animal Models

Absorption and Distribution Studies in Preclinical Models

Preclinical studies have begun to elucidate the specific transport mechanisms governing the entry of bendamustine (B91647) into cancer cells. Research has identified the human organic anion transporter 3 (OAT3), a member of the solute carrier (SLC) superfamily, as a key facilitator of bendamustine uptake. In vitro experiments using human embryonic kidney-293 cells stably transfected to express various organic anion transporters demonstrated that bendamustine exclusively interacts with and is transported by OAT3. This interaction is significant, as further investigation revealed high expression of OAT3 in both lymphoma cell lines and primary chronic lymphocytic leukemia (CLL) cells. The OAT3-mediated accumulation of bendamustine within these malignant cells was directly associated with reduced cell proliferation and an increased rate of apoptosis. This suggests that the expression of OAT3 in lymphoma cells may contribute to the high efficacy of bendamustine in treating malignancies like CLL.

The table below summarizes the inhibitory effects of bendamustine and related compounds on different organic anion transporters, highlighting the selectivity of bendamustine for OAT3.

CompoundOAT1 InhibitionOAT3 InhibitionOAT4 Inhibition
Bendamustine No significant effectReduced uptake to 14.3% of control No significant effect
Chlorambucil (B1668637) Reduced uptake to 14.6% of controlReduced uptake to 16.3% of controlReduced uptake to 66.0% of control
Melphalan No significant effectNo significant effectNo significant effect

This table illustrates the percentage of substrate uptake remaining after the introduction of the compound, with lower percentages indicating stronger inhibition.

While influx mechanisms are being identified, the specific role of efflux transporters, such as ATP-binding cassette (ABC) transporters, in actively removing bendamustine from cancer cells is an area requiring further preclinical investigation.

Animal studies utilizing radiolabeled bendamustine have provided insights into its distribution throughout the body. Following intravenous administration of ¹⁴C-bendamustine to mice, whole-body autoradiography revealed an extremely uneven distribution of radioactivity. A significant and selective uptake of bendamustine-derived radioactivity was observed in the liver and kidney shortly after administration. researchgate.net At 5 minutes post-dosing, the concentration of the radiolabel in the liver and kidney was an order of magnitude higher than in other tissues such as the lungs, heart, spleen, and muscle. researchgate.net Notably, the brain remained free of the radiolabel at all investigated time points, suggesting limited penetration of the blood-brain barrier. researchgate.net

Pharmacokinetic data from various preclinical species, including mice, rats, rabbits, dogs, and monkeys, have been used to develop compartmental models describing the disposition of bendamustine. researchgate.netnih.gov These models are essential for understanding the drug's movement between different theoretical compartments in the body, such as the central compartment (blood and highly perfused organs) and peripheral compartments (tissues). mhmedical.com A three-compartment open population pharmacokinetic model has been used to describe the plasma concentration of bendamustine in adult patients, which declines in a triphasic manner. nih.gov Preclinical pharmacokinetic parameters from animal studies are crucial for developing such models and for predicting human pharmacokinetics using allometric scaling. researchgate.netnih.gov For instance, the steady-state volume of distribution (Vss) has been successfully predicted in humans based on data from multiple animal species. researchgate.netnih.gov

Biotransformation and Metabolism Pathways of Bendamustine Hydrochloride Monohydrate

This compound undergoes extensive metabolism through multiple pathways, including hydrolysis, oxidation, and conjugation. nih.gov The primary route of metabolism is hydrolysis, which occurs non-enzymatically. nih.govnih.gov

While hydrolysis is the main metabolic pathway, hepatic metabolism, specifically oxidation via the cytochrome P450 (CYP) enzyme system, plays a role in the formation of key active metabolites. nih.govnih.govnih.gov In vitro studies using human liver microsomes have identified CYP1A2 as the prominent enzyme responsible for the oxidative metabolism of bendamustine. researchgate.net The rate of formation of the two primary oxidative metabolites, M3 and M4, showed a strong correlation with CYP1A2 activity. researchgate.net This indicates that the hepatic CYP1A2 oxidative pathway is a minor but important route for the biotransformation of bendamustine. nih.govmedscape.com The involvement of CYP1A2 suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme. nih.govclinicaltrials.gov

The metabolism of bendamustine results in the formation of both inactive and active metabolites. nih.govnih.gov

Inactive Metabolites (HP1 and HP2): The principal metabolic pathway for bendamustine is hydrolysis, leading to the formation of monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govmedscape.com These metabolites have little to no cytotoxic activity and are considered inactive. nih.govnih.gov

The table below provides a summary of the key metabolites of bendamustine.

MetaboliteFormation PathwayRelative Plasma Concentration (vs. Bendamustine)Cytotoxic Activity
HP1 (monohydroxy-bendamustine) Hydrolysis-Inactive/Low
HP2 (dihydroxy-bendamustine) HydrolysisLowInactive/Low
M3 (γ-hydroxybendamustine) CYP1A2 Oxidation~ 1/10Active
M4 (N-desmethyl-bendamustine) CYP1A2 Oxidation~ 1/100Active

In addition to hydrolysis and oxidation, bendamustine and its metabolites can undergo Phase II conjugation reactions. nih.gov Glucuronidation is a major Phase II pathway where a glucuronic acid moiety is attached to a substrate, increasing its water solubility and facilitating its excretion. While hydrolysis is the primary metabolic route for bendamustine, preclinical studies in rats have shown the generation of Phase II metabolites, including glucuronide conjugates. researchgate.net Further analysis of human urine has identified a wide range of metabolites, indicating that bendamustine undergoes various conjugation reactions. These include cysteine conjugation and subsequent biotransformation to mercapturic acid derivatives. The range of metabolic reactions, including conjugation, observed in preclinical rat models appears to be qualitatively similar to the processes in humans.

Excretion Routes and Clearance Mechanisms in Animal Models

Preclinical studies in various animal models have been conducted to elucidate the excretion pathways and clearance mechanisms of bendamustine. Following the administration of radiolabeled bendamustine, a significant portion of the drug is recovered in the excreta, primarily through feces, suggesting that biliary excretion is a major route of elimination in these species. fda.govresearchgate.netthieme-connect.com

In mice, rats, and dogs, bendamustine undergoes biliary excretion, with approximately 90% of the administered dose being recovered in the feces. researchgate.netthieme-connect.com A mass balance study in rats showed a recovery of approximately 50% of radioactivity in feces and 37% in urine. fda.gov Across different preclinical species, the total recovery of radiolabeled bendamustine in excreta ranges from 76% to 90%, with notable variability between urinary and fecal routes. nih.gov For instance, urinary excretion has been reported to account for 20-50% of the dose, while fecal excretion has accounted for 25-70%. nih.gov

Tissue distribution studies in mice administered [¹⁴C]bendamustine revealed that the highest concentrations of radioactivity were in the liver and kidneys. fda.govnih.gov This finding is consistent with the significant roles these organs play in the metabolism and clearance of the compound and its metabolites. nih.gov The clearance of bendamustine in animal models is relatively rapid, with an apparent terminal half-life observed in one study ranging from 0.14 to 0.36 hours. fda.gov

Animal ModelPrimary Excretion RouteTotal Recovery in ExcretaReference
MiceFecal (Biliary)~90% researchgate.netthieme-connect.com
RatsFecal and Urinary~87% (~50% feces, ~37% urine) fda.gov
DogsFecal (Biliary)~90% researchgate.netthieme-connect.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) modeling for bendamustine aims to establish a quantitative relationship between drug exposure and its biological effects. In vitro and ex vivo studies suggest that the maximum plasma concentration (Cmax) is a critical determinant of bendamustine's activity. nih.gov Elevated plasma concentrations appear to be more significant for inducing apoptosis than the duration of exposure. nih.gov While a clear exposure-efficacy relationship has not been definitively established in broader analyses, preclinical models provide insight into concentration- and time-dependent effects at the cellular level. nih.govnih.gov

In vitro studies have consistently demonstrated that the biological effects of bendamustine are concentration-dependent. The compound induces apoptosis in B-chronic lymphocytic leukemia (B-CLL) cells in a dose-dependent manner. nih.govnih.gov In one study, cytotoxicity in B-CLL cells after 48 hours of exposure ranged from 30.4% to 94.8% as the bendamustine concentration increased from 1 µg/mL to 50 µg/mL. nih.gov

Similar concentration-dependent effects have been observed in Hodgkin lymphoma (HL) cell lines. Bendamustine exhibits a significant antiproliferative effect, with an IC50 (the concentration causing 50% inhibition of cell growth) between 25-50 µmol/L at 48 hours. asco.org Furthermore, the drug's ability to inhibit cancer cell colony formation, a measure of self-renewal capacity, also occurs in a concentration-dependent manner. Notably, the suppression of secondary colony formation, which is indicative of an effect on clonogenic precursors, was achieved at significantly lower concentrations (IC50: 3.1-15.0 µmol/L) than those required to inhibit primary colony formation (IC50: 17-38 µmol/L). asco.org

Cell TypeEndpointConcentrationEffectReference
B-CLL (untreated patients)Cytotoxicity (LD50)7.3 µg/mL50% lethal dose nih.gov
B-CLL (pretreated patients)Cytotoxicity (LD50)4.4 µg/mL50% lethal dose nih.gov
Hodgkin Lymphoma Cell LinesProliferation (IC50)25-50 µmol/L50% inhibition at 48 hrs asco.org
Hodgkin Lymphoma Cell LinesApoptosis<100 µmol/L>50% of cells show Annexin-V binding at 24 hrs asco.org
Hodgkin Lymphoma Cell LinesPrimary Colony Formation (IC50)17-38 µmol/L50% inhibition after 24 hr exposure asco.org
Hodgkin Lymphoma Cell LinesSecondary Colony Formation (IC50)3.1-15.0 µmol/L50% inhibition after 24 hr exposure asco.org

The cellular responses to bendamustine are also time-dependent. In vitro studies show that bendamustine's ability to induce apoptosis increases with the duration of exposure. nih.govnih.gov In Hodgkin lymphoma cell lines, following a 24-hour exposure, at least 50% of cells showed signs of apoptosis (Annexin-V binding); this proportion increased to 70-90% at longer time points of 48 to 72 hours. asco.org

Bendamustine also affects cell cycle progression in a time-dependent manner. Exposure to the drug can lead to an accumulation of cells in the G2/M phase of the cell cycle. asco.org In all tested Hodgkin lymphoma cell lines, exposure to a concentration of 25 µmol/L resulted in over 50% of cells accumulating in the G2/M phase, accompanied by the presence of tetraploid nuclei, which is indicative of mitotic defects. asco.org

Investigation of Drug-Drug Interactions at a Molecular Level in Preclinical Systems

Preclinical investigations into drug-drug interactions have focused on bendamustine's potential to modulate drug-metabolizing enzymes and transport proteins at a molecular level.

In vitro studies have been conducted to assess the potential of bendamustine to inhibit or induce major CYP450 enzymes. These studies, using human liver microsomes and primary cultures of human hepatocytes, have shown that bendamustine has a low potential to affect drug metabolism via these enzymes. nih.govglobalrph.com Specifically, bendamustine did not induce the metabolism of a wide range of CYP enzymes and did not inhibit the activity of key isoenzymes at clinically relevant concentrations. nih.govglobalrph.com This suggests a low likelihood of clinically significant drug-drug interactions when bendamustine is co-administered with substrates, inhibitors, or inducers of these enzymes. nih.govnih.gov

EnzymeInteraction TypeBendamustine ConcentrationResultReference
CYP1A2, CYP2C9/10, CYP2D6, CYP2E1, CYP3A4/5InhibitionUp to 200 µMNo inhibition observed nih.gov
CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4/5InductionUp to 100 µMNo induction observed nih.govglobalrph.com

Drug transport proteins such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) are critical mediators of multidrug resistance in cancer by actively effluxing therapeutic agents from cells. oaepublish.com Based on the available preclinical research data, there are no specific studies indicating that this compound acts as a substrate, inhibitor, or inducer of P-glycoprotein or BCRP.

Molecular Mechanisms of Resistance and Sensitivity Research

Acquired Resistance Mechanisms to Bendamustine (B91647) Hydrochloride Monohydrate

Acquired resistance develops in cancer cells following exposure to bendamustine hydrochloride monohydrate. This process involves the selection and expansion of cell populations that have developed molecular alterations enabling them to survive the drug's cytotoxic effects.

A common mechanism of acquired resistance to DNA-damaging agents is the upregulation of enzymes involved in DNA repair. mdpi.com Following initial treatment with bendamustine, cancer cells can adapt by increasing the expression of proteins that repair the specific types of DNA lesions it creates. While bendamustine's efficacy is not strongly affected by the MGMT enzyme, prolonged exposure could theoretically lead to the upregulation of other repair pathways. aacrjournals.org

Of particular relevance are the AlkB homolog (AlkBH) enzymes, which are involved in the direct reversal of alkylation damage. oaes.cc Increased expression of enzymes like ALKBH2 and ALKBH3 has been linked to resistance to other alkylating agents and could plausibly contribute to acquired bendamustine resistance. oaes.ccnih.gov By enhancing their capacity to repair DNA adducts, tumor cells can more effectively mitigate the damage caused by subsequent treatments, leading to clinical resistance. oaes.cc

Table 3: Key DNA Repair Enzymes and Potential Role in Acquired Bendamustine Resistance

Enzyme/PathwayFunctionRelevance to Bendamustine Resistance
Base Excision Repair (BER) Repairs single-strand breaks and base lesions. aacrjournals.orgBendamustine activates this pathway; upregulation of key BER enzymes could enhance repair and confer resistance. aacrjournals.org
O6-methylguanine-DNA methyltransferase (MGMT) Removes alkyl groups from the O6 position of guanine (B1146940). oaes.ccBendamustine's action is largely independent of this enzyme, so its upregulation is not considered a primary mechanism of resistance. aacrjournals.org
AlkB Homologs (e.g., ALKBH2, ALKBH3) Repair alkylated DNA bases through oxidative demethylation. oaes.ccUpregulation is a known resistance mechanism for other alkylating agents; this could be a potential mechanism of acquired resistance to bendamustine. oaes.ccnih.gov

DNA damage checkpoints are cellular surveillance systems that arrest the cell cycle to provide time for DNA repair before the damage becomes permanent during replication or mitosis. nih.gov Bendamustine treatment activates these checkpoints, particularly the ATM-Chk2 pathway, leading to G2/M arrest. nih.gov

While this initial arrest is part of the drug's mechanism, alterations that enhance or prolong this checkpoint can contribute to acquired resistance. For example, cancer cells could acquire mutations that make the checkpoint signaling more robust, allowing for a more prolonged cell cycle arrest. nih.gov This extended timeframe gives the upregulated DNA repair enzymes (as described in 5.2.1) a greater opportunity to repair the bendamustine-induced DNA damage. nih.govresearchgate.net Once the DNA is sufficiently repaired, the cell can resume proliferation, having effectively survived the treatment. Conversely, because bendamustine can also work by inhibiting mitotic checkpoints and causing mitotic catastrophe, alterations that fundamentally change how these checkpoints function could also be selected for during the development of resistance. nih.govaacrjournals.org

Epigenetic Modifications Contributing to Resistance

Epigenetic alterations, which modify gene expression without changing the DNA sequence, are pivotal in the development of resistance to chemotherapeutic agents, including bendamustine. These modifications can impact various cellular processes such as DNA repair, cell death pathways, and drug metabolism, ultimately leading to treatment failure. The primary epigenetic mechanisms implicated in chemoresistance are DNA methylation and histone modifications.

DNA Methylation:

A key epigenetic mechanism in drug resistance is the methylation of CpG islands in the promoter regions of genes. nih.gov Hypermethylation typically results in the silencing of tumor suppressor genes, which can contribute to the survival of cancer cells following DNA damage induced by bendamustine. For instance, the silencing of genes involved in pro-apoptotic pathways or DNA repair can render cancer cells less susceptible to the cytotoxic effects of the drug. Conversely, hypomethylation can lead to the activation of oncogenes that promote cell survival and proliferation, further contributing to a resistant phenotype. nih.gov While this is a well-established mechanism of chemoresistance, specific genes that are epigenetically silenced or activated to confer resistance to this compound in preclinical models are still an area of active investigation.

Histone Modifications:

The modification of histone proteins, such as acetylation, methylation, and phosphorylation, plays a crucial role in regulating chromatin structure and gene expression. nih.gov Dysregulation of the enzymes responsible for these modifications, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), is frequently observed in cancer and can contribute to drug resistance. For example, alterations in histone acetylation can affect the expression of genes involved in cell cycle control and apoptosis, thereby influencing the sensitivity of cancer cells to DNA-damaging agents like bendamustine. Preclinical studies have shown that targeting these epigenetic modifiers can be a promising strategy to overcome drug resistance. researchgate.net

Table 1: Epigenetic Modifications and Their Potential Role in Bendamustine Resistance

Epigenetic Mechanism Alteration in Resistant Cells Potential Consequence for Bendamustine Efficacy
DNA Methylation Hypermethylation of tumor suppressor gene promoters. Decreased expression of pro-apoptotic or DNA repair genes, leading to cell survival.
Hypomethylation of oncogene promoters. Increased expression of anti-apoptotic or cell cycle progression genes, promoting resistance.
Histone Acetylation Decreased histone acetylation (hypoacetylation). Condensation of chromatin, leading to transcriptional repression of tumor suppressor genes.

| Histone Methylation | Altered patterns of histone methylation (e.g., H3K27me3). | Silencing of genes that sensitize cells to DNA damage. |

Microenvironmental Factors Influencing Resistance Development

The tumor microenvironment (TME) is a complex and dynamic network of non-malignant cells, extracellular matrix (ECM), and soluble factors that significantly influences tumor progression and response to therapy. The interaction between cancer cells and their microenvironment can foster the development of drug resistance, including to bendamustine.

Stromal Cell Interactions:

Cancer-associated fibroblasts (CAFs) are a prominent component of the TME and are known to contribute to chemoresistance. CAFs can protect cancer cells from drug-induced apoptosis through the secretion of growth factors, cytokines, and chemokines. This paracrine signaling can activate pro-survival pathways in cancer cells, thereby diminishing the efficacy of cytotoxic agents. While direct evidence in the context of bendamustine is emerging, the established role of stromal cells in protecting various hematological malignancies from other chemotherapeutics suggests a similar protective effect against bendamustine.

Hypoxia:

Solid tumors and even niches within the bone marrow in hematological malignancies often exhibit regions of low oxygen tension, or hypoxia. nih.gov Hypoxia is a well-established driver of tumor progression and therapy resistance. mdpi.com Hypoxic conditions can induce a more aggressive and treatment-refractory cancer cell phenotype. researchgate.net Furthermore, hypoxia can limit the efficacy of DNA-damaging agents by reducing the generation of reactive oxygen species (ROS), which are often required for the full cytotoxic effect of these drugs. The direct impact of hypoxia on the sensitivity of cancer cells to bendamustine in preclinical models is an area that warrants further investigation.

Table 2: Microenvironmental Factors and Their Potential Impact on Bendamustine Resistance

Microenvironmental Factor Mechanism of Resistance Potential Impact on Bendamustine Therapy
Cancer-Associated Fibroblasts (CAFs) Secretion of pro-survival growth factors and cytokines. Activation of anti-apoptotic pathways in cancer cells, reducing drug efficacy.
Extracellular Matrix (ECM) Physical barrier to drug penetration. Reduced concentration of bendamustine reaching the cancer cells.
Hypoxia Induction of a more aggressive cancer phenotype. Decreased sensitivity to DNA damage-induced cell death.

Biomarkers of Sensitivity and Resistance in Preclinical Models

The identification of reliable biomarkers is crucial for predicting patient response to bendamustine and for the development of personalized treatment strategies. Preclinical models are instrumental in discovering and validating such biomarkers.

Genomic and Transcriptomic Signatures

Genomic and transcriptomic profiling of cancer cell lines and patient-derived xenografts can reveal molecular signatures associated with sensitivity or resistance to bendamustine.

Gene Expression Profiling:

Studies utilizing gene expression profiling have sought to identify resistance gene signatures (REGS) for bendamustine in various hematological malignancies. For example, in preclinical models of diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM), specific gene expression patterns have been correlated with the cellular response to bendamustine. nih.gov In DLBCL, a germinal center B-cell-like (GCB) subtype has been associated with a lower probability of bendamustine resistance. nih.gov

Mutational Status:

The mutational status of key genes, particularly those involved in DNA repair and apoptosis, can significantly influence the sensitivity to DNA-damaging agents. For instance, mutations in the tumor suppressor gene TP53 are often associated with resistance to chemotherapy. Comprehensive genomic analyses, including whole-exome sequencing, of preclinical models can help to identify specific mutations that confer resistance to bendamustine. nih.gov

Proteomic and Metabolomic Markers

Proteomic and metabolomic approaches provide a functional readout of the cellular state and can uncover biomarkers that are not apparent at the genomic or transcriptomic level.

Proteomic Profiling:

Mass spectrometry-based proteomics can be employed to identify proteins and signaling pathways that are differentially regulated in bendamustine-sensitive versus -resistant cells. This can reveal key drivers of resistance and potential therapeutic targets. While specific proteomic biomarkers for bendamustine are still under investigation, general mechanisms of chemoresistance, such as the upregulation of anti-apoptotic proteins (e.g., BCL2 family members) or drug efflux pumps, are likely to be relevant.

Metabolomic Analysis:

Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic reprogramming that occurs in cancer cells and how this contributes to drug resistance. Alterations in metabolic pathways, such as glycolysis or glutamine metabolism, can provide cancer cells with the energy and building blocks needed to survive chemotherapy-induced stress. Identifying specific metabolic signatures associated with bendamustine resistance could lead to the development of novel therapeutic strategies that target these metabolic vulnerabilities.

Strategies to Overcome Resistance in Preclinical Models

Overcoming drug resistance is a major goal in cancer therapy. Preclinical research is focused on developing strategies to re-sensitize resistant tumors to treatment.

Molecular Targeting of Resistance Pathways

A promising strategy to overcome bendamustine resistance is to co-administer it with agents that target the specific molecular pathways driving the resistant phenotype.

Targeting DNA Damage Response (DDR) Pathways:

Bendamustine exerts its cytotoxic effects by inducing DNA damage. researchgate.net Cancer cells can develop resistance by upregulating DNA repair pathways. nih.govmdpi.com Therefore, inhibiting key components of the DDR pathway, such as PARP, ATM, or ATR, is a rational approach to enhance the efficacy of bendamustine and overcome resistance. mdpi.comnih.gov Preclinical studies have shown that combining DNA-damaging agents with DDR inhibitors can lead to synthetic lethality in cancer cells. nih.gov Bendamustine has been shown to activate a base excision DNA repair pathway, which differentiates it from other alkylating agents and may present unique opportunities for targeted combination therapies. mdpi.com

Table 3: Potential Strategies to Overcome Bendamustine Resistance in Preclinical Models

Therapeutic Strategy Molecular Target Rationale
Combination with DDR Inhibitors PARP, ATM, ATR Blockade of DNA repair pathways to enhance bendamustine-induced DNA damage and cell death.
Targeting Anti-Apoptotic Proteins BCL2, MCL1 Inhibition of pro-survival proteins to lower the threshold for apoptosis induction by bendamustine.

| Epigenetic Modulation | HDACs, DNMTs | Re-expression of silenced tumor suppressor genes to restore sensitivity to chemotherapy. |

Combination Strategies with Other Molecularly Targeted Agents

Research into overcoming resistance to bendamustine has increasingly focused on combination therapies with molecularly targeted agents. These strategies aim to attack cancer cells through multiple pathways, potentially preventing the emergence of resistance or treating cells that have already become resistant to single-agent therapy.

BCL-2 Inhibitors: The B-cell lymphoma 2 (BCL-2) protein is an anti-apoptotic protein often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Venetoclax (B612062), a selective BCL-2 inhibitor, has shown synergistic effects when combined with bendamustine. nih.govresearchgate.net In xenograft models of non-Hodgkin lymphoma, the combination of venetoclax with bendamustine and rituximab (B1143277) demonstrated greater tumor growth inhibition than either venetoclax plus rituximab or BR alone. targetedonc.com A phase 1b study in patients with relapsed/refractory CLL found that adding bendamustine to venetoclax-based regimens resulted in a high ORR of 91%. targetedonc.com However, it's noteworthy that acquired resistance to venetoclax can sometimes lead to cross-resistance to other agents, including bendamustine. ashpublications.org Conversely, the MURANO trial, which compared venetoclax-rituximab to bendamustine-rituximab in relapsed/refractory CLL, showed a significantly longer median PFS of 53.6 months for the venetoclax arm versus 17.0 months for the bendamustine arm, establishing the targeted combination as a more effective option in this setting. youtube.com

BTK Inhibitors: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells. nih.govecancer.org Ibrutinib (B1684441), a BTK inhibitor, has been evaluated in combination with bendamustine and rituximab. asco.org The phase 3 SHINE study in older, untreated mantle cell lymphoma (MCL) patients showed that adding ibrutinib to the BR regimen significantly improved median PFS from 52.9 months to 80.6 months. ecancer.org The complete response rate was also higher in the ibrutinib group (65.5%) compared to the placebo group (57.6%). ecancer.org

Other Novel Agents: Preclinical studies have explored combining bendamustine with other classes of targeted drugs. In adult T-cell leukemia (ATL) cells, bendamustine showed additive cytotoxic effects when combined with the histone deacetylase (HDAC) inhibitor tucidinostat (B48606), the EZH1/2 dual inhibitor valemetostat, and the Bcl-2 family inhibitor ABT-737. plos.orgnih.gov These findings suggest that targeting epigenetic regulators and other survival pathways could be a promising strategy to enhance bendamustine's efficacy. plos.org

Table 1: Research Findings on Bendamustine Combination Strategies
Combination Agent(s)Cancer TypeKey FindingsReference
Idelalisib + Rituximab (IBR)Relapsed/Refractory CLLORR: 86.7%; Median Duration of Response: 21.2 months nih.gov
Idelalisib + Placebo (BR)Relapsed/Refractory CLLMedian PFS: 23.1 months (Idelalisib + BR) vs. 11.1 months (Placebo + BR) personalizedmedonc.com
VenetoclaxRelapsed/Refractory CLLORR of 91% when bendamustine was added to venetoclax/rituximab or venetoclax/obinutuzumab targetedonc.com
VenetoclaxEarly T-cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL) cell linesDemonstrated the most synergistic effect in suppressing cell proliferation compared to other combinations nih.govresearchgate.net
Ibrutinib (SHINE Study)Untreated Mantle Cell Lymphoma (older patients)Median PFS: 80.6 months (Ibrutinib + BR) vs. 52.9 months (Placebo + BR) ecancer.org
Tucidinostat, Valemetostat, ABT-737Adult T-cell Leukemia (ATL) cell linesAdditive cytotoxic effects observed in combination with bendamustine plos.org

Nanoparticle-Based Delivery Systems to Circumvent Resistance Mechanisms

Nanotechnology offers a promising platform to overcome some of the mechanisms of drug resistance, such as reduced drug accumulation in cancer cells and increased drug efflux. nih.govnih.govlongdom.org By encapsulating drugs like bendamustine into nanoparticles, it is possible to alter their pharmacokinetic properties, improve tumor targeting, and enhance intracellular drug delivery, thereby circumventing resistance. nih.govnih.gov

The primary goals of using nanomedicine in cancer therapy are to increase drug efficacy, lower toxicity, and overcome multidrug resistance (MDR). nih.gov Nanoparticles can be engineered to release their payload in a controlled manner, potentially increasing the drug concentration at the tumor site over a prolonged period. researchgate.net This sustained release can be crucial for overcoming resistance mechanisms that rely on pumping drugs out of the cell.

Research into bendamustine-specific nanoformulations is emerging. Studies have explored the development of bendamustine-loaded polymeric nanoparticles to achieve sustained release and passive targeting.

Chitosan (B1678972) Nanoparticles: One study focused on formulating bendamustine into chitosan nanocarriers. researchgate.net The resulting nanoparticles were rod-shaped and showed a sustained drug release over 28 hours, with an initial burst release within the first hour. This formulation demonstrated good drug content and encapsulation efficiency. researchgate.net

Albumin Nanoparticles: Another approach involved loading bendamustine into bovine serum albumin (BSA) nanoparticles. researchgate.net This formulation also aimed to reduce side effects and the chances of drug resistance. The in-vitro drug release profile followed a Korsmeyer-Peppas model, indicating a non-Fickian drug release pattern. researchgate.net

These nanoparticle systems can potentially bypass efflux pumps, a common mechanism of resistance, and protect the drug from degradation before it reaches the target tumor cells. longdom.orgmdpi.com The development of such delivery systems represents a novel strategy to enhance the therapeutic index of bendamustine and re-sensitize resistant tumors. rutgers.edu

Table 2: Characteristics of Bendamustine Nanoparticle Formulations
Nanoparticle TypeKey CharacteristicsPotential Advantage in Overcoming ResistanceReference
Chitosan-basedRod-shaped nanostructure; Sustained drug release for 28 hours with an initial burst.Sustained release can maintain effective intracellular drug concentrations; nanostructure may enhance cellular uptake. researchgate.net
Bovine Serum Albumin (BSA)-basedNon-Fickian drug release pattern (Korsmeyer-Peppas model).Controlled release can help bypass rapid drug efflux mechanisms. researchgate.net

Advanced Analytical Chemistry Research for Compound Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed characterization of bendamustine (B91647) hydrochloride monohydrate. Its high mass accuracy and resolution enable the determination of elemental compositions, which is fundamental for the identification of unknown impurities and metabolites. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been effectively employed in this regard.

In studies of bendamustine hydrochloride under stress conditions, HRMS, particularly Q-TOF/MS, has been instrumental in characterizing degradant impurities. For instance, two significant degradants were identified after isolation by preparative liquid chromatography and subsequent analysis. The precise mass measurements obtained from Q-TOF/MS, in conjunction with other spectral data, allowed for the confident structural elucidation of these impurities.

The primary metabolites of bendamustine, including γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4), are formed via cytochrome P450 (CYP) 1A2 oxidation. Another major route of metabolism is hydrolysis, leading to the formation of monohydroxy (HP1) and dihydroxy (HP2) derivatives. HRMS, often coupled with liquid chromatography (LC-MS/MS), provides the sensitivity and specificity required for the detection and identification of these metabolites in biological matrices. A study on the metabolite profiling of [14C]bendamustine in human urine utilized liquid chromatography-(high-resolution)-tandem mass spectrometry to identify a total of 25 bendamustine-related compounds, highlighting the complexity of its biotransformation. ebi.ac.uk

Table 1: Bendamustine Hydrochloride Degradant Impurities Identified by HRMS

Impurity NameChemical Name
Impurity-A4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride
Impurity-B4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzoimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzoimidazol-2-yl} butyric acid hydrochloride

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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradants and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including the degradants and metabolites of bendamustine hydrochloride monohydrate. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of atoms and their connectivity within a molecule.

The structural characterization of degradant impurities of bendamustine has been successfully achieved using a combination of NMR techniques. Following isolation, the application of ¹H NMR, ¹³C NMR, D₂O exchange NMR, and two-dimensional NMR spectroscopy has enabled the complete assignment of all proton and carbon signals, confirming the proposed structures of the degradants. researchgate.net For example, the structures of Impurity-A and Impurity-B, initially investigated by HRMS, were definitively confirmed through comprehensive NMR analysis. researchgate.net

While specific NMR data for a wide range of bendamustine metabolites is not extensively published in readily accessible literature, the principles of NMR spectroscopy are routinely applied in metabolite identification studies. The process typically involves isolating the metabolite of interest, followed by a suite of NMR experiments to piece together its molecular structure, often in conjunction with mass spectrometry data.

Table 2: Characterized Degradation Products of Bendamustine Hydrochloride by NMR Spectroscopy

DegradantSpectroscopic Data Used for Elucidation
4-(1-methyl-5-morpholino-1H-benzo[d] imidazol-2-yl) butyric acid hydrochloride (IMP01)Q-TOF/MS, ¹H NMR, ¹³C NMR
4-{1-methyl-5-[(2-chloroethyl) (2-hydroxyethyl) amino]-1H-benzo[d] imidazol-2-yl)} butyric acid hydrochloride (IMP02)Q-TOF/MS, ¹H NMR, ¹³C NMR

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Chromatographic Techniques for Purity Assessment and Stability Monitoring

Chromatographic techniques are central to the quality control of this compound, enabling the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and stability monitoring of bendamustine hydrochloride. Several stability-indicating HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. These methods are designed to separate bendamustine from its process-related impurities and degradation products that may form under various stress conditions such as hydrolysis, oxidation, heat, and photolysis.

A typical reversed-phase HPLC method utilizes a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where bendamustine and its impurities exhibit significant absorbance, often around 230-235 nm. nih.gov Method validation encompasses parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. nih.gov

Table 3: Examples of Validated HPLC Methods for Bendamustine Hydrochloride Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-2 (250 x 4.6 mm, 5 µm)ACE C18 (250 mm x 4.6 mm, 5 µm)Zorbax SB C18 (250 x 4.6 mm, 3.5 µm)
Mobile Phase A: Water/TFA (1000:1, v/v), B: AcetonitrilepH 7.0 buffer: MethanolWater: Acetonitrile (with 0.01% TFA) (65:35 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 233 nm235 nm230 nm
Linearity Range Not Specified0.05-1.18 µg/mL (for impurities)50 to 150% of target concentration
LOD/LOQ Not SpecifiedLOD: 0.02-0.03 µg/mL, LOQ: 0.05-0.08 µg/mL (for impurities)Not Specified

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Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. The use of sub-2 µm particles in UPLC columns allows for faster separations without compromising efficiency. While specific UPLC methods for this compound are not as extensively documented in the public domain as HPLC methods, the principles of method transfer from HPLC to UPLC are well-established. UPLC is particularly beneficial for high-throughput screening of process samples and for the analysis of complex impurity profiles where high resolution is required to separate closely eluting peaks. When coupled with mass spectrometry (UPLC-MS/MS), it becomes a highly powerful tool for the rapid and sensitive quantification of bendamustine and its metabolites in biological fluids. nih.govresearchgate.net

Gas Chromatography (GC), particularly when combined with headspace sampling (HS-GC), is the preferred method for the analysis of residual solvents and other volatile organic impurities in pharmaceutical substances. These solvents are used during the synthesis and purification of bendamustine hydrochloride and must be controlled within strict limits defined by regulatory guidelines such as ICH Q3C. A validated HS-GC method has been reported for the determination of five common residual solvents in bendamustine hydrochloride. ebi.ac.uk Due to the low volatility of bendamustine itself, GC is not suitable for its direct analysis but is crucial for ensuring the quality of the drug substance with respect to volatile impurities. plos.org

Spectroscopic Methods for Quantitative Analysis and Interaction Studies

Spectroscopic methods are widely used for the quantitative analysis of this compound and for investigating its interactions with biological macromolecules.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative determination of bendamustine in bulk and pharmaceutical dosage forms. Several spectrophotometric methods, including derivative and difference spectroscopy, have been developed and validated. researchgate.netjapsonline.com These methods are based on the measurement of the absorbance of a bendamustine solution at its wavelength of maximum absorption (λmax). The development of colored ion-association complexes with reagents like tropaeoline-oo and Alizarin Red S also allows for quantification in the visible region. orientjchem.org

Table 4: UV-Visible Spectrophotometric Methods for Quantitative Analysis of Bendamustine Hydrochloride

MethodTechniqueWavelength (nm)Linearity Range (µg/mL)
Method AFirst Derivative Spectroscopy224.78-240.241-40
Method BFirst Derivative Spectroscopy229.250.5-50
Method CDifference Spectroscopy343.325-40
Ion-Association Complex (Tropaeoline-oo)Visible Spectrophotometry4802.5-12.5
Ion-Association Complex (Alizarin Red S)Visible Spectrophotometry4602.5-12.5

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Fluorescence spectroscopy is another valuable tool, offering high sensitivity for both quantitative analysis and interaction studies. A liquid chromatography method with fluorescence detection has been developed for the determination of bendamustine in human plasma and urine, with detection limits in the low ng/mL range. nih.gov Furthermore, fluorescence spectroscopy, in conjunction with UV-Vis spectroscopy, has been used to investigate the interaction between bendamustine and bovine serum albumin (BSA). nih.gov These studies provide insights into the binding mechanism, binding constants, and the effect of the drug on the protein's conformation, which is important for understanding its pharmacokinetic properties. nih.gov

More advanced spectroscopic techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), have been employed to study the interaction of bendamustine with DNA at a molecular level. These studies have helped to elucidate the binding modes and the specific sites of interaction, providing a deeper understanding of the compound's mechanism of action.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative determination of this compound. This method is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.

Research has established various spectrophotometric methods for determining the concentration of bendamustine in bulk and pharmaceutical dosage forms. The absorption maxima (λmax) for bendamustine hydrochloride are dependent on the solvent or buffer system used. For instance, in a phosphate (B84403) buffer with a pH of 8.0, the absorption maximum has been identified at 230.83 nm. researchgate.net In an acetate (B1210297) buffer with a pH of 4.0, the λmax shifts slightly to 233.0 nm. researchgate.net Other studies have reported λmax values at 235 nm and 329 nm. caymanchem.com The development of these methods involves establishing linearity over a specific concentration range, which is crucial for accurate quantification. researchgate.netwho.intjapsonline.com

Difference spectroscopy has also been employed as a technique for analysis. In one such method, the difference in absorption spectra of bendamustine hydrochloride in a phosphate buffer (pH 8.0) and a boric buffer (pH 9.0) was measured, with a maximum difference observed at 268.77 nm. japsonline.com These spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control analysis in many laboratories. rxiv.orgresearchgate.net

Table 1: Linearity Data for UV-Vis Spectrophotometric Determination of Bendamustine Hydrochloride

Method/Buffer SystemLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
Phosphate Buffer (pH 8.0)1 - 40y = 0.063x + 0.0070.999 researchgate.net
Acetate Buffer (pH 4.0)0.5 - 50y = 0.062x + 0.0190.999 researchgate.net
Difference Spectroscopy10 - 40y = 0.009x - 0.0050.999 researchgate.net
First Derivative (Phosphate Buffer, pH 8.0)1 - 40y = 0.003x + 0.0010.998 who.intjapsonline.com
First Derivative (Boric Buffer, pH 9.0)0.1 - 40y = 0.0027x + 0.00050.999 who.intjapsonline.com

Fluorescence Spectroscopy for Binding Studies

Fluorescence spectroscopy offers a highly sensitive approach for the quantification of bendamustine, particularly in biological matrices. The intrinsic fluorescence of the bendamustine molecule allows for its detection and measurement without the need for derivatization. This property has been leveraged to develop liquid chromatography (LC) methods with fluorescence (FL) detection for determining bendamustine levels in human plasma and urine. nih.govresearchgate.net

In these LC-FL methods, the fluorescence detector is set to an excitation wavelength of 328 nm and an emission wavelength of 420 nm to achieve optimal sensitivity and specificity for bendamustine. nih.govresearchgate.netresearchgate.net The high sensitivity of this technique allows for very low detection limits, reaching 0.5 ng/mL in plasma and 2.5 ng/mL in urine. nih.govresearchgate.net This capability is essential for pharmacokinetic studies where drug concentrations can be very low. The method has been validated for accuracy, precision, and stability, proving its robustness for reliable drug quantification in biological samples. nih.gov While primarily used for quantification, the principles of fluorescence spectroscopy, such as quenching or enhancement upon binding to macromolecules like proteins or DNA, could theoretically be applied to investigate binding interactions, although specific studies focusing on this for bendamustine are not detailed in the provided context.

Electrochemical Methods for Detection and Reaction Mechanism Studies

Electrochemical methods provide a powerful platform for the sensitive determination of bendamustine and for studying its interaction with biological molecules like DNA. nih.govutoronto.ca Research has focused on developing electrochemical sensors, often using disposable electrodes, which offer advantages of speed, low cost, and reproducibility. nih.govresearchgate.net

In one study, the electrochemical determination of bendamustine was achieved, with a calculated limit of detection (LOD) of 6.0 µg/mL and a limit of quantification (LOQ) of 20.0 µg/mL. nih.govresearchgate.net The method was based on the linear relationship between the current and the concentration of bendamustine, expressed by the equation I = 0.029 × CBND + 1.197 (R² = 0.997). nih.govresearchgate.net

These techniques are particularly valuable for investigating the mechanism of action of anticancer drugs. researchgate.net Electrochemical methods have been used to examine the interaction between bendamustine and double-stranded DNA (dsDNA). nih.gov By measuring changes in the electrochemical signals of DNA bases (like guanine) before and after interaction with the drug, researchers can elucidate the nature of the binding and its effect on DNA integrity. researchgate.net Such studies are crucial for understanding the genotoxic effects of alkylating agents like bendamustine and can also be used to explore how other molecules, such as antioxidants, might modulate these interactions. nih.govresearchgate.net

Development of Bioanalytical Methods for this compound and its Metabolites in Biological Matrices (Preclinical/Research Focus)

The development of robust and sensitive bioanalytical methods is critical for characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of bendamustine and its metabolites in preclinical research. nih.govresearchgate.net Given the compound's instability in aqueous solutions, these methods require careful optimization of sample collection, storage, and preparation to prevent degradation. nih.govresearchgate.net The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary selectivity and sensitivity for complex biological matrices. researchgate.netnih.gov

LC-MS/MS has become the gold standard for the simultaneous quantification of bendamustine and its main metabolites, including γ-hydroxybendamustine (M3), N-desmethylbendamustine (M4), and the hydrolysis product dihydroxy-bendamustine (HP2), in various biological fluids. researchgate.netnih.govnih.govnih.gov These methods are essential for preclinical studies in animal models (e.g., mice and dogs) to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.netthieme-connect.com

Developed LC-MS/MS assays demonstrate high sensitivity, with lower limits of quantification (LLOQ) often reaching sub-nanogram per milliliter levels (e.g., 0.11 ng/mL in mice and dog plasma). nih.govresearchgate.net Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or Synergi Hydro/Polar RP columns. researchgate.netnih.govnih.gov Gradient elution with mobile phases consisting of aqueous solutions (often containing formic acid or ammonium (B1175870) formate (B1220265) for better ionization) and organic solvents like acetonitrile or methanol is commonly employed. researchgate.netnih.govnih.gov Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for high specificity. researchgate.netnih.govwisdomlib.org

Table 2: Summary of LC-MS/MS Methods for Bendamustine and Metabolites

AnalytesMatrixQuantifiable RangeChromatographic ColumnReference
Bendamustine, M3, M4Human Plasma0.5 - 500 ng/mLSynergi Hydro RP researchgate.netnih.govnih.gov
Bendamustine, M3, M4Human Urine0.5 - 50 µg/mLSynergi Hydro RP researchgate.netnih.govnih.gov
HP2Human Plasma1 - 500 ng/mLSynergi Polar RP researchgate.netnih.govnih.gov
HP2Human Urine0.1 - 50 µg/mLSynergi Polar RP researchgate.netnih.govnih.gov
Bendamustine, HBM (M3)Mice & Dog Plasma0.11 - 518 ng/mLAtlantis dC18 nih.gov

Effective sample preparation is a critical step to ensure the accuracy and reliability of bioanalytical methods by removing interfering endogenous components from complex matrices like plasma and urine. nih.govwordpress.com For bendamustine analysis, several techniques are employed, with the choice depending on the specific matrix and the required sensitivity.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating bendamustine and its metabolites from plasma and urine. nih.govresearchgate.net C18 or other reversed-phase cartridges are commonly used. nih.govresearchgate.net The process involves conditioning the cartridge, loading the acidified sample, washing away interferences, and finally eluting the analytes with a solvent like methanol or acetonitrile. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common method, particularly for urine samples. nih.govresearchgate.net It involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent, such as dichloromethane. nih.govresearchgate.net After mixing and centrifugation to separate the layers, the organic phase containing the analytes is collected, evaporated, and the residue is reconstituted for analysis. nih.gov

Protein Precipitation (PPT): For plasma samples, protein precipitation is a simpler but potentially less clean method. It involves adding a large volume of an organic solvent like acetonitrile to the plasma sample to precipitate proteins. googleapis.com After centrifugation, the supernatant containing the analytes is collected for further processing or direct injection into the LC-MS/MS system. googleapis.com

Due to the chemical instability of bendamustine, especially in urine, stabilization of the sample immediately after collection is crucial. This is often achieved by acidification, for example, by adding hydrochloric acid (HCl) or by diluting urine samples with plasma. nih.govresearchgate.netnih.gov

Compound Names

Preclinical Efficacy and Synergy Studies in Vitro and Animal Models

Efficacy Assessments in Diverse Cancer Cell Lines (In Vitro)

The initial evaluation of bendamustine's cytotoxic potential has been performed across a wide array of cancer cell lines, particularly those derived from hematological malignancies.

Bendamustine (B91647) has demonstrated significant, dose- and time-dependent antiproliferative effects in numerous cancer cell lines. wikipedia.org The cytotoxic activity is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.

In studies involving various hematological malignancy cell lines, the efficacy of bendamustine was established through assays such as the MTT reduction assay after 72 hours of exposure. researchgate.netcellnatsci.com Research has shown that bendamustine is particularly active against leukemic cells of lymphoid origin. nih.gov For instance, in a panel of Hodgkin lymphoma (HL) cell lines (L1236, L428, KMH2, HDLM2, L540), the IC50 was observed to be between 25-50 µmol/L after 48 hours. wikipedia.org In freshly isolated B-chronic lymphocytic leukemia (B-CLL) cells, the LD50 (lethal dose for 50% of cells) was found to be 7.3 µg/ml for cells from untreated patients and 4.4 µg/ml for cells from pretreated patients. researchgate.net

The compound's activity extends to other B-cell malignancies. The mean IC50 values were determined to be 44.9 µM for adult T-cell leukemia (ATL), 21.1 µM for mantle cell lymphoma (MCL), 47.5 µM for diffuse large B-cell lymphoma (DLBCL)/Burkitt lymphoma (BL), and 44.8 µM for multiple myeloma (MM) cell lines. researchgate.net In four different multiple myeloma cell lines (NCI-H929, RPMI-8226, OPM-2, and U266), the IC50 was found to be in the range of 35–65 μg/ml. nih.gov Furthermore, bendamustine has shown activity against breast carcinoma cell lines, including those resistant to doxorubicin. frontiersin.org

Below is a summary of IC50 values for bendamustine in various cancer cell lines as reported in preclinical studies.

Cancer TypeCell Line(s)IC50 ValueReference
Adult T-cell Leukemia (ATL)Various44.9 ± 25.0 µM researchgate.net
Mantle Cell Lymphoma (MCL)Various21.1 ± 16.2 µM researchgate.net
DLBCL/Burkitt Lymphoma (BL)Various47.5 ± 26.8 µM researchgate.net
Multiple Myeloma (MM)Various44.8 ± 22.5 µM researchgate.net
Multiple Myeloma (MM)NCI-H929, RPMI-8226, OPM-2, U26635–65 µg/ml nih.gov
Hodgkin Lymphoma (HL)L1236, L428, KMH2, HDLM2, L54025-50 µmol/L wikipedia.org
B-Chronic Lymphocytic Leukemia (B-CLL)Primary Cells (Untreated)7.3 µg/ml (LD50) researchgate.net
B-Chronic Lymphocytic Leukemia (B-CLL)Primary Cells (Pretreated)4.4 µg/ml (LD50) researchgate.net

A key mechanism of bendamustine's antitumor activity is the induction of programmed cell death, or apoptosis. nih.gov Studies have confirmed this through various methods, including the detection of oligonucleosomal DNA fragmentation, PARP (poly-ADP-ribose polymerase) cleavage, and caspase activation. researchgate.netnih.gov In ATL cell lines, bendamustine was shown to induce caspase-3 activation in a dose-dependent manner. researchgate.net Similarly, in myeloma cell lines, the compound induced apoptosis along with the cleavage of caspase 3. nih.gov In Hodgkin lymphoma cells, significant apoptosis was observed, with 70% to 90% of cells becoming apoptotic after 48-72 hours of exposure. wikipedia.org

In addition to inducing apoptosis, bendamustine impacts the cell division cycle. Flow cytometry analyses have shown that the compound causes cell cycle arrest, particularly at the G2/M checkpoint. wikipedia.orgcellnatsci.comnih.gov In all tested Hodgkin lymphoma cell lines, exposure to bendamustine induced an accumulation of over 50% of cells in the G2/M phase. wikipedia.org A similar G2/M arrest was observed in multiple myeloma cell lines. nih.gov This cell cycle arrest is linked to the activation of DNA damage response pathways. The primary DNA-damage signaling kinases ATM and Chk2 are activated, which in turn leads to the degradation of the Cdc25A phosphatase and inhibitory phosphorylation of Cdc2, ultimately halting the cell cycle. nih.gov

Investigation of Efficacy in 3D Cell Culture Models and Organoids

Traditional two-dimensional (2D) cell cultures, while useful, fail to replicate the complex three-dimensional (3D) architecture and microenvironment of an in vivo tumor. news-medical.net Advanced in vitro models, such as 3D spheroids and patient-derived organoids (PDOs), have emerged as more biologically relevant platforms for evaluating anticancer therapies. cellnatsci.comnih.gov These models better mimic the cell-to-cell interactions, nutrient and oxygen gradients, and gene expression profiles found in actual tumors, which can significantly influence drug response and resistance. nih.govnews-medical.net

Patient-derived organoids, in particular, are capable of preserving the genetic and phenotypic traits of the original tumor, making them a powerful tool for predicting a patient's response to treatment. researchgate.netcellnatsci.com The use of 3D cell culture systems is increasingly seen as a crucial step in preclinical drug screening to bridge the gap between standard in vitro assays and in vivo animal studies. nih.gov While these advanced models are becoming instrumental in oncology research for testing drug efficacy, specific published data detailing the efficacy of bendamustine hydrochloride monohydrate in 3D spheroid or organoid models were not prominent in the reviewed literature.

Antitumor Activity in Xenograft and Syngeneic Animal Models

To assess efficacy in a living system, bendamustine has been tested in various animal models, including xenograft models (human tumor cells implanted in immunocompromised mice) and syngeneic models (murine tumor cells implanted in immunocompetent mice with the same genetic background). nih.govnih.gov

Bendamustine has demonstrated significant, dose-dependent tumor growth inhibition in xenograft models of human lymphoma. In one key study, SCID mice bearing established SU-DHL-1 or Daudi lymphoma tumors were treated with the compound. nih.gov The results showed a marked reduction in tumor volume compared to untreated control groups. For instance, in the Daudi tumor model, the average tumor volume in treated mice remained significantly smaller over a 21-day period compared to the rapidly growing tumors in the control group. nih.gov Similar effective tumor growth inhibition was observed in the SU-DHL-1 xenograft model. nih.gov These findings provided the first in vivo evidence of bendamustine's efficacy in human lymphoma xenografts. nih.gov

The table below details the tumor growth inhibition observed in the Daudi lymphoma xenograft model.

DayTumor Volume in Treated Mice (mm³ ± SE)Tumor Volume in Control Mice (mm³ ± SE)
7124 ± 15272 ± 13
14106 ± 25712 ± 94
21212 ± 461428 ± 176

Data from a study on Daudi lymphoma xenografts in SCID mice. nih.gov

Beyond inhibiting tumor growth, studies have shown that treatment with bendamustine can lead to improved survival in animal models. In a xenograft model of adult T-cell leukemia, the combination of bendamustine with tucidinostat (B48606) was suggested to additively prolong the survival of the mice. researchgate.net In other xenograft models, an oral formulation of bendamustine was shown to significantly prolong survival. news-medical.net

Furthermore, in a syngeneic mouse model of CD30+ T-cell lymphoma, the combination of bendamustine with devimistat resulted in potent anti-tumor activity, and median survival values were significantly different compared to single-agent or vehicle treatment groups. These survival benefits in preclinical models underscore the therapeutic potential of the compound.

Combination Strategies with Other Investigational Agents in Preclinical Models

Preclinical studies have extensively explored the potential of combining bendamustine with other agents to enhance its antitumor effects. These investigations aim to identify combinations that exhibit synergistic or additive cytotoxicity, potentially overcoming resistance and improving therapeutic outcomes. nih.govnih.gov

In vitro studies have demonstrated that this compound engages in both synergistic and antagonistic interactions depending on the combination agent and the cancer type.

Synergistic Interactions:

HDAC Inhibitors: The combination of bendamustine with entinostat, a selective class I histone deacetylase (HDAC) inhibitor, resulted in synergistic growth inhibition in all multiple myeloma (MM) cell lines tested. nih.gov This combination significantly enhanced the induction of apoptosis and DNA damage response compared to either drug alone. nih.gov

Purine (B94841) Analogs: Synergistic inhibitory effects have been observed when bendamustine is combined with cladribine (B1669150) in lymphoma cells. nih.gov

PI3Kδ Inhibitors: The combination of bendamustine with idelalisib, an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), resulted in synergistic cytotoxicity in primary chronic lymphocytic leukemia (CLL) lymphocytes.

Topoisomerase Inhibitors: In preclinical models of acute lymphoblastic leukemia (ALL), bendamustine showed the ability to potentiate the activity of etoposide (B1684455) in a synergistic or additive manner.

Monoclonal Antibodies: Preclinical data indicated synergistic activity between bendamustine and rituximab (B1143277) in lymphoma xenograft models. nih.gov

Antagonistic Interactions:

Anthracyclines: In contrast to its synergy with other drug classes, combinations of bendamustine with anthracyclines, such as mitoxantrone (B413) or doxorubicin, generally resulted in antagonistic effects in tested cell lines and mononuclear cells from patients with low-grade B-non-Hodgkin's lymphoma (NHL) and CLL.

The table below summarizes the observed interactions in preclinical models.

Combination AgentCancer ModelObserved Interaction
EntinostatMultiple Myeloma (MM)Synergistic nih.gov
CladribineLymphoma, ALLSynergistic nih.gov
IdelalisibChronic Lymphocytic Leukemia (CLL)Synergistic
EtoposideAcute Lymphoblastic Leukemia (ALL)Synergistic/Additive
RituximabLymphomaSynergistic nih.gov
MitoxantroneNHL, CLLAntagonistic
DoxorubicinNHL, CLLAntagonistic

The scheduling of drug administration can significantly impact the outcome of combination therapy. Preclinical studies investigating bendamustine and anthracyclines have highlighted the importance of administration timing. When bendamustine was applied consecutively with anthracyclines (either before or after) on mononuclear cells from patients with CLL, significant antagonistic effects were observed across all tested dosages and incubation schedules. This suggests that, for certain combinations, concurrent administration may be critical, and sequential scheduling could be detrimental to the therapeutic effect.

Immunomodulatory Effects of this compound in Preclinical Models

Beyond its direct cytotoxic effects on cancer cells, this compound exerts a range of immunomodulatory activities that are a subject of ongoing investigation. nih.govnih.gov These effects can influence the tumor microenvironment and the host's anti-tumor immune response. researchgate.netnih.gov

A prominent immunomodulatory effect of bendamustine observed in preclinical and clinical settings is the induction of lymphopenia. nih.gov This is characterized by a reduction in the total lymphocyte count, with a particularly significant impact on specific T-cell subsets.

T- and B-Cell Proliferation: In vitro studies have shown that bendamustine suppresses the proliferation of both T-cells and B-cells. nih.govresearchgate.net

CD4+ T-Cell Depletion: The lymphopenia induced by bendamustine is often marked by a notable and prolonged depletion of CD4+ T-cells. This effect is a critical consideration in its immunological profile.

T-Cell Response Inhibition: In co-culture models, bendamustine has been shown to have a direct inhibitory effect on T-cell response, as measured by reduced interferon-gamma (IFN-γ) expression upon stimulation. nih.gov

Bendamustine has been shown to alter the production of various cytokines, which can shift the balance of the immune response in the tumor microenvironment.

Anti-inflammatory Cytokine Induction: In vitro studies have found that bendamustine can increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10) by B-cells. nih.govresearchgate.net

Pro-inflammatory Cytokine Suppression: In preclinical models using bone marrow-derived dendritic cells (BMDCs), bendamustine treatment led to a decreased secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), CCL5, and CCL2, in response to lipopolysaccharide (LPS) stimulation. researchgate.net

cGAS-STING Pathway Activation: As an alkylating agent, bendamustine-induced DNA damage can activate the cGAS-STING pathway. nih.gov In preclinical models of diffuse large B-cell lymphoma (DLBCL), this activation was associated with a gene expression signature enriched in pathways related to TNF, cytokines, and chemokines, suggesting a mechanism for modulating the immune microenvironment. nih.gov

The table below summarizes the key immunomodulatory effects observed in preclinical models.

Immunomodulatory EffectKey Findings
Impact on Immune Cells
T- and B-Cell ProliferationSuppression of proliferation observed in vitro. nih.govresearchgate.net
Lymphocyte CountsInduces lymphopenia, with a significant reduction in CD4+ T-cells. nih.gov
T-Cell FunctionDirect inhibition of T-cell IFN-γ production. nih.gov
Impact on Cytokines
IL-10Increased production by B-cells. nih.govresearchgate.net
Pro-inflammatory Cytokines (IL-6, TNF-α, CCL5, CCL2)Decreased secretion by dendritic cells. researchgate.net

Degradation Pathways and Stability Kinetics Research

Hydrolytic Degradation Pathways of Bendamustine (B91647) Hydrochloride Monohydrate

The presence of a highly reactive bis(2-chloroethyl)amino group makes bendamustine hydrochloride monohydrate particularly prone to hydrolysis in aqueous solutions. scispace.comgoogleapis.com This chemical instability is a primary concern in the formulation and administration of the drug, necessitating a thorough understanding of its hydrolytic degradation pathways. scispace.com

pH-Dependent Hydrolysis Kinetics

The rate of hydrolytic degradation of bendamustine is significantly influenced by the pH of the solution. Research indicates that the degradation is more pronounced in neutral and alkaline environments compared to acidic conditions. researchgate.net In acidic solutions with a pH of 2, the compound shows considerable stability. researchgate.net Conversely, at pH levels of 7 (neutral) and 9 (alkaline), the degradation proceeds rapidly. researchgate.net

Studies on the kinetics of this degradation have shown that it generally follows an exponential decay, consistent with first-order reaction kinetics. This implies that the rate of degradation is directly proportional to the concentration of bendamustine. The increased degradation at higher pH levels is attributed to the greater availability of hydroxide (B78521) ions, which act as nucleophiles attacking the electrophilic centers of the bendamustine molecule, thereby facilitating the hydrolysis of the chloroethyl groups. researchgate.net

Table 1: pH-Dependent Stability of Bendamustine Hydrochloride

pHStabilityDegradation Rate
2HighSlow
7LowRapid
9LowVery Rapid

Identification and Characterization of Hydrolytic Degradation Products

The primary products of the hydrolytic degradation of bendamustine have been identified and characterized. The hydrolysis occurs sequentially at the two chloroethyl side chains of the nitrogen mustard moiety. The initial hydrolysis product is the monohydroxy derivative, commonly referred to as HP1. nih.govnih.gov Further hydrolysis of the remaining chloroethyl group leads to the formation of the dihydroxy derivative, known as HP2. nih.govnih.gov

These hydrolytic degradation products have been found to possess significantly lower cytotoxic activity compared to the parent bendamustine molecule, rendering them therapeutically inactive. nih.gov The formation of HP1 and HP2 is a critical parameter monitored during stability studies of bendamustine formulations. Their presence indicates the extent of degradation the drug has undergone.

Table 2: Major Hydrolytic Degradation Products of Bendamustine

Degradation ProductChemical NameDescription
HP14-{5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acidMonohydroxy derivative
HP24-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acidDihydroxy derivative

Oxidative Degradation Mechanisms and Products

In addition to hydrolysis, this compound is also susceptible to oxidative degradation. This degradation pathway involves the modification of the molecule through reactions with oxidizing agents. The main oxidative metabolites identified are γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4), which are formed through the cytochrome P450 (CYP) 1A2 oxidative pathway. nih.govnih.gov

Forced degradation studies, often employing hydrogen peroxide, have confirmed the compound's sensitivity to oxidative stress. humanjournals.com These studies are essential for identifying potential oxidative degradants and for developing strategies to mitigate this degradation pathway in pharmaceutical formulations. humanjournals.com

Role of Reactive Oxygen Species in Degradation

The cytotoxic mechanism of bendamustine has been linked to the generation of reactive oxygen species (ROS). nih.gov While this is a key aspect of its therapeutic action, the presence of ROS can also contribute to the chemical degradation of the bendamustine molecule itself. The specific roles of different ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, in the degradation process are a subject of ongoing research to fully understand the oxidative breakdown of the drug.

Antioxidant Stabilization Strategies in Research Formulations

To counteract oxidative degradation, various antioxidant stabilization strategies have been explored in research formulations of bendamustine. The inclusion of antioxidants aims to protect the active pharmaceutical ingredient from oxidative damage, thereby enhancing the stability and shelf-life of the product.

Research has demonstrated the effectiveness of several antioxidants in stabilizing bendamustine formulations. These include:

Lipoic acid : This antioxidant has been shown to significantly reduce the formation of impurities in bendamustine compositions. epo.org

Thioglycerol (Monothioglycerol) : Another effective antioxidant used to stabilize bendamustine in non-aqueous liquid formulations. epo.orggoogle.com

Dihydrolipoic acid : This reduced form of lipoic acid has also been investigated as a stabilizing agent. epo.org

Table 3: Antioxidants Used in Bendamustine Research Formulations

AntioxidantFormulation TypeReference
Lipoic acidNon-aqueous liquid epo.org
ThioglycerolNon-aqueous liquid epo.orggoogle.com
Dihydrolipoic acidNon-aqueous liquid epo.org

These antioxidants work by scavenging free radicals and other reactive oxygen species, thereby preventing them from reacting with and degrading the bendamustine molecule. google.com

Photolytic Degradation Studies and Wavelength Dependence

This compound has been found to be sensitive to light, making photolytic degradation another important stability concern. googleapis.com Photostability testing is a critical component of forced degradation studies to understand the impact of light exposure on the drug substance and drug product. oup.comijpsr.com

During photostability testing, impurities have been observed to form, indicating that light exposure can lead to the degradation of bendamustine. oup.com However, detailed studies on the specific wavelengths of light (e.g., UV-A, UV-B, visible light) that are most detrimental to the stability of this compound are not extensively reported in the public domain. Further research is needed to fully characterize the wavelength dependence of its photolytic degradation and to determine the quantum yield of the photodegradation process. This information would be invaluable for the development of appropriate protective packaging and handling procedures to minimize light-induced degradation.

Thermal Degradation Profiles and Impurity Formation

Research into the thermal degradation of this compound reveals distinct pathways and the formation of specific impurities. The monohydrated form of bendamustine hydrochloride, designated as form (II), undergoes dehydration upon heating, leading to a topotactic transformation into its anhydrate counterpart, form (III). researchgate.netnih.gov This dehydration represents a primary thermal degradation event for the monohydrate solid form.

Further studies on the drug product under thermal stress have identified the formation and increase of specific impurities. In one study, subjecting the drug product to thermal stress resulted in a notable increase in a particular degradant, identified as impurity-B. oup.comnih.gov The concentration of this impurity was observed to rise from 0.06% to 0.32% under thermal testing conditions. oup.com The structure of impurity-B was characterized as 4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzoimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzoimidazol-2-yl} butyric acid hydrochloride. nih.gov

Thermal Stress ConditionObserved Degradation PathwayIdentified ImpurityInitial Concentration (%)Final Concentration (%)Reference
Heating of solid form (II)Dehydration and transformation to anhydrate form (III)Anhydrate Form (III)N/AN/A researchgate.netnih.gov
Thermal stressed testing of drug productFormation of dimeric impurityImpurity-B0.060.32 oup.com

Chemical Stability in Various Solvent Systems Relevant to Research

The chemical stability of this compound is highly dependent on the solvent system employed, a critical consideration for research applications involving solution-phase experiments. The compound is known to be unstable in aqueous solutions, where it is susceptible to hydrolysis. researchgate.netgoogle.com The bis-2-chloroethylamino bond is particularly labile and can hydrolyze in weak acid, neutral, or alkaline aqueous solutions, leading to the formation of degradation products such as Monohydroxy-bendamustine (HP-1). google.com It is generally not recommended to store aqueous solutions of bendamustine for more than a day. caymanchem.com

In contrast, this compound exhibits greater stability in certain organic solvents. It is soluble in organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). caymanchem.com Research has shown that solutions of bendamustine hydrochloride hydrate (B1144303) in N,N-Dimethylacetamide (DMA), containing up to 40% water, are stable for up to 9 months at 5°C. google.com A solution of 90 mg/mL in DMA showed no precipitation when stored at 2-8°C for five months, with less than 2% degradation observed in a solution with about 0.5% water at 5°C for up to 3 months. google.com Formulations in a mixture of polyethylene (B3416737) glycol and propylene (B89431) glycol have also been developed. It is noteworthy that in alcoholic solvents such as methanol (B129727) or ethanol, bendamustine can be readily converted to its corresponding methyl or ethyl esters at room temperature. google.com

Solvent SystemConcentrationStorage ConditionsObserved StabilityReference
Aqueous SolutionN/ARoom TemperatureUnstable; prone to hydrolysis. Not recommended for storage beyond one day. researchgate.netgoogle.comcaymanchem.com
N,N-Dimethylacetamide (DMA) with ~0.5% waterN/A5°CStable for up to 3 months with less than 2% degradation. google.com
N,N-Dimethylacetamide (DMA) with up to 10% waterUp to 200 mg/mL2-8°CRoutinely prepared and stable. google.com
N,N-Dimethylacetamide (DMA)90 mg/mL2-8°CNo precipitate observed after five months. google.com
Ethanol~10 mg/mLRoom TemperatureSoluble, but can lead to the formation of Bendamustine ethyl ester. caymanchem.comgoogle.com
Dimethyl Sulfoxide (DMSO)~50 mg/mL-20°CSoluble and stable for ≥4 years as a crystalline solid. caymanchem.com
Methanol~50 mg/mLRoom TemperatureSoluble, but can lead to the formation of Bendamustine methyl ester. caymanchem.comgoogle.com

Stress Degradation Studies for Robustness Assessment in Research Environments

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods. Bendamustine hydrochloride has been subjected to various stress conditions, including thermal, photolytic, hydrolytic, and oxidative stress, to assess its degradation pathways and identify the resulting impurities. oup.comoup.com

Under photostability testing, a specific degradant, impurity-A, was found to increase from 0.00% to 0.18%. oup.com This impurity was identified as 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride. nih.gov Hydrolytic degradation is a significant pathway, particularly in aqueous environments. In the presence of water, the primary hydrolysis product formed is Monohydroxy-bendamustine (HP-1). google.com If ethanol is present during manufacturing or formulation processes, another potential impurity, Bendamustine ethyl ester (BM1EE), can be formed. google.com

The drug product has been found to be sensitive to alkali, neutral, heat, and peroxide conditions. humanjournals.com A summary of the findings from various stress degradation studies is presented below.

Stress ConditionObserved OutcomeKey Impurities FormedReference
Thermal StressIncrease in Impurity-B from 0.06% to 0.32%Impurity-B oup.com
Photostability TestingIncrease in Impurity-A from 0.00% to 0.18%Impurity-A oup.comnih.gov
Acid Hydrolysis (0.2 N HCl, refluxed)Degradation observedNot specified oup.com
Base Hydrolysis (0.002 N NaOH, benchtop)Degradation observedNot specified oup.com
Water Hydrolysis (Stirred at 70°C)Degradation observedMonohydroxy-bendamustine (HP-1) google.comoup.com
Oxidative Stress (3% H2O2)Degradation observedNot specified oup.com
Presence of EthanolFormation of ethyl esterBendamustine ethyl ester (BM1EE) google.com

Metabolomics and Proteomics Research in Preclinical Models

Global Metabolomic Profiling of Cells and Tissues Treated with Bendamustine (B91647) Hydrochloride Monohydrate

Global metabolomic profiling is a powerful technique used to obtain a comprehensive snapshot of the low-molecular-weight intermediates (metabolites) within a biological system following drug exposure. plos.org This approach has been pivotal in characterizing the metabolic fate of bendamustine and understanding the metabolic reprogramming that occurs in cancer cells upon treatment.

A human mass balance study utilizing [14C]bendamustine identified a total of 25 bendamustine-related compounds in urine, revealing a wide range of metabolic conversions. ebi.ac.uk These transformations include:

N-demethylation at the benzimidazole (B57391) ring. ebi.ac.uk

γ-hydroxylation of the butyric acid side chain. ebi.ac.uk

Cysteine conjugation of the mechlorethamine (B1211372) moiety, followed by biotransformation to mercapturic acid derivatives. ebi.ac.uk

Conjugation with endogenous molecules such as phosphate (B84403), creatinine, and uric acid. ebi.ac.uk

These findings, largely consistent with preclinical data from rat models, suggest that the metabolic elimination processes are qualitatively similar across species. nih.govebi.ac.uk

Below is a table summarizing the key identified metabolites of bendamustine.

Table 1: Key Metabolites of Bendamustine Hydrochloride Monohydrate

Metabolite Name Precursor Metabolic Pathway Activity Level
Monohydroxy-bendamustine (HP1) Bendamustine Hydrolysis Little to no activity nih.gov
Dihydroxy-bendamustine (HP2) Bendamustine Hydrolysis Little to no activity nih.gov
γ-hydroxybendamustine (M3) Bendamustine CYP1A2 Oxidation Active nih.gov

Biomarker Discovery for Response and Resistance

Metabolomic profiling offers a promising avenue for identifying biomarkers that can predict a patient's response or intrinsic/acquired resistance to bendamustine. mdpi.com By comparing the metabolic profiles of sensitive versus resistant cancer cell lines, researchers can identify specific metabolites or metabolic pathway alterations that correlate with the resistance phenotype. mdpi.com For instance, studies on other chemotherapeutic agents have shown that drug resistance is often associated with the reprogramming of cellular metabolism, such as alterations in glutathione (B108866) metabolism or the activity of ABC transporters, which can be identified through metabolomics. mdpi.com

While specific metabolomic biomarkers for bendamustine resistance are still an active area of research, genomic approaches have laid the groundwork for such discoveries. A study on diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM) cell lines developed a bendamustine resistance gene signature (REGS) based on baseline gene expression profiles. nih.gov This signature could predict response probabilities in different molecular subtypes of these cancers. nih.gov Future metabolomics research could focus on identifying the metabolic consequences of the gene expression changes highlighted in the REGS, potentially yielding more direct and easily measurable biomarkers of resistance.

Quantitative Proteomic Analysis of Protein Expression Changes

Quantitative proteomics allows for the large-scale measurement of protein abundance, providing insights into how bendamustine treatment alters cellular protein landscapes. nih.gov This technique is crucial for identifying the drug's protein targets and understanding the downstream signaling cascades it modulates.

Proteomic approaches have been instrumental in uncovering novel mechanisms of action for bendamustine beyond its direct DNA-alkylating activity. nih.gov Recent research has revealed that bendamustine activates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. nih.govbmj.com As an alkylating agent, bendamustine induces DNA damage and the formation of abnormal DNA fragments in the cytosol. nih.govbmj.com These DNA fragments are detected by the intracellular DNA sensor cGAS, which in turn activates STING, leading to downstream signaling that can promote an immunologically "hot" tumor microenvironment. nih.gov This finding identifies a key pathway linking bendamustine's DNA-damaging effects to an immunomodulatory response.

Furthermore, other studies have identified Signal Transducer and Activator of Transcription 3 (STAT3) as a direct protein target of bendamustine. researchgate.net In biochemical assays, bendamustine was shown to inhibit the binding of the STAT3-Src homology 2 (SH2) domain to its target phosphopeptide, a mechanism not observed with its inactive metabolite, HP2. researchgate.net

Table 2: Key Proteins and Pathways Modulated by this compound

Protein/Pathway Role Effect of Bendamustine
DNA Primary Drug Target Alkylation, Cross-linking nih.gov
ATM-Chk2 Pathway DNA Damage Response Activation nih.gov
cGAS-STING Pathway Innate Immune Sensing Activation nih.govbmj.com

Post-Translational Modification Analysis

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. nih.govmdpi.com Analyzing changes in PTMs, such as phosphorylation, ubiquitination, and acetylation, after drug treatment can reveal which signaling pathways are activated or inhibited. youtube.com

Given that bendamustine activates DNA damage response pathways like ATM-Chk2 and immune signaling pathways like cGAS-STING, phosphoproteomics—a sub-discipline of proteomics focused on studying protein phosphorylation—is a particularly relevant analytical technique. nih.govnih.govnih.gov The activation of these pathways involves a cascade of phosphorylation events. For example, upon activation, STING and the downstream transcription factor STAT1 are phosphorylated. nih.gov A quantitative phosphoproteomic analysis of bendamustine-treated cells would enable the precise identification and quantification of these phosphorylation sites, providing a detailed map of the drug's impact on cellular signaling networks.

Table 3: Potential Phosphorylation Sites for PTM Analysis Following Bendamustine Treatment

Protein Pathway Significance of Phosphorylation
STING1 cGAS-STING Activation of downstream signaling nih.gov
STAT1 cGAS-STING Nuclear translocation and gene transcription nih.gov
Chk2 DNA Damage Response Cell cycle checkpoint activation

Interactome Analysis of this compound and Cellular Components

Interactome analysis aims to map the complex network of interactions between a drug and various cellular components, including DNA, proteins, and other molecules. The primary interaction of bendamustine is with DNA, where its bifunctional alkylating nature allows it to form covalent bonds and cross-links, ultimately disrupting DNA replication and transcription. nih.govnih.gov

Beyond its direct interaction with DNA, bendamustine's effects ripple through the cellular interactome. The discovery that bendamustine inhibits STAT3 and activates the cGAS-STING pathway demonstrates key points of interaction with the cellular proteome. researchgate.netnih.gov Protein-protein interaction (PPI) analysis can be used to further explore the network effects of these interactions. bmj.com For example, by mapping the interaction partners of STING, researchers can predict how bendamustine-induced STING activation might influence other cellular processes, such as pyroptosis. bmj.com This systems-level view is crucial for a comprehensive understanding of the drug's multifaceted mechanism of action.

Gene Expression Profiling (Transcriptomics) in Response to this compound

Gene expression profiling, or transcriptomics, has been instrumental in elucidating the molecular mechanisms underlying the cellular response to this compound. By analyzing the complete set of RNA transcripts in preclinical models, researchers can identify which genes and signaling pathways are activated or suppressed following treatment. This approach provides critical insights into the drug's mechanism of action, biomarkers of sensitivity or resistance, and potential combination therapy strategies. In preclinical studies involving hematological malignancies like Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Multiple Myeloma (MM), transcriptomic analyses have revealed distinct gene signatures associated with bendamustine response. nih.gov

Studies utilizing microarray analysis and other transcriptomic techniques have identified several genes that are differentially expressed in cancer cells upon exposure to bendamustine. These genes are often involved in critical cellular processes such as apoptosis (programmed cell death), cell cycle regulation, and DNA damage repair.

In in vitro studies on CLL cells, bendamustine treatment, particularly in combination with rituximab (B1143277), has been shown to significantly alter the expression of genes that regulate apoptosis. nih.gov For instance, an increased expression of pro-apoptotic genes is a key finding. nih.gov Conversely, the expression of anti-apoptotic genes was found to be decreased in certain patient subgroups. nih.gov Research has also focused on identifying gene expression profiles that distinguish between bendamustine-sensitive and bendamustine-resistant cancer cells. researchgate.net One study noted that tumor cells from lymphoid niches, which were less sensitive to bendamustine, expressed higher levels of CD69. researchgate.net

The following table summarizes key genes identified as differentially expressed in response to bendamustine in preclinical models.

Gene SymbolGene NameChange in ExpressionCell/Model TypeKey FunctionSource
BAXBCL2 Associated X, Apoptosis RegulatorIncreasedCLL CellsApoptosis Regulation nih.gov
BBC3BCL2 Binding Component 3 (PUMA)IncreasedCLL CellsApoptosis Regulation nih.gov
BCL-2B-Cell Lymphoma 2DecreasedCLL Cells (IGVH-UNMUT)Inhibition of Apoptosis nih.gov
NFκBNuclear Factor Kappa B Subunit 1DecreasedCLL Cells (IGVH-UNMUT)Inflammation, Cell Survival nih.gov
CD69CD69 MoleculeHigher expression associated with less sensitivityCLL CellsCell Activation, Proliferation researchgate.net

Pathway enrichment analysis is a computational method used to determine which biological pathways are over-represented in a list of differentially expressed genes. This analysis helps to interpret the functional consequences of the observed gene expression changes. By mapping the affected genes to known signaling and metabolic pathways, researchers can gain a systems-level understanding of the drug's impact.

In the context of bendamustine research, pathway analysis of differentially expressed genes has consistently highlighted the modulation of apoptosis-related pathways. The upregulation of pro-apoptotic genes like BAX and BBC3 and the downregulation of anti-apoptotic genes like BCL-2 strongly indicate that bendamustine exerts its cytotoxic effects by promoting programmed cell death. nih.gov Furthermore, analyses comparing bendamustine-resistant and -sensitive cancer cells have identified enrichment in functions related to inflammatory responses, suggesting that these pathways may play a role in mediating drug resistance. researchgate.net The development of a bendamustine resistance gene signature (REGS) from gene expression profiles in lymphoma and myeloma cell lines allows for the prediction of cellular response and helps to stratify patients who might be resistant to treatment. nih.gov

The table below outlines key biological pathways and functions found to be significantly enriched based on gene expression changes following bendamustine treatment in preclinical models.

Enriched Pathway/Biological FunctionDescriptionAssociated GenesModel SystemSource
Apoptosis SignalingThe process of programmed cell death, crucial for eliminating damaged or cancerous cells.BAX, BBC3, BCL-2, P53CLL Cells nih.gov
Inflammatory ResponsePathways involved in the body's response to harmful stimuli, which can also influence cancer cell survival and drug resistance.Not specifiedCLL Cells researchgate.net
DNA RepairMolecular pathways that identify and correct damage to DNA molecules. Bendamustine's alkylating activity induces DNA damage, making these pathways relevant.Not specifiedGeneral (Mechanism of Action) nih.gov
Cell Cycle ProgressionThe series of events that take place in a cell leading to its division and duplication. Bendamustine can cause cell cycle arrest.Not specifiedGeneral (Mechanism of Action) nih.gov

Future Directions and Emerging Research Avenues for Bendamustine Hydrochloride Monohydrate

Development of Next-Generation Bendamustine (B91647) Hydrochloride Monohydrate Analogues with Enhanced Properties

A significant area of research is dedicated to the rational design of novel bendamustine analogues. The goal is to create molecules with improved physicochemical properties, better tumor-targeting capabilities, and enhanced pharmacokinetic profiles, thereby maximizing therapeutic efficacy while minimizing off-target toxicities.

The concept of targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thus increasing its local concentration and reducing systemic exposure. This is a particularly attractive strategy for cytotoxic agents like bendamustine.

Antibody-Drug Conjugates (ADCs): ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. nih.gov They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. nih.gov Research is exploring the potential of conjugating bendamustine or a more potent derivative to monoclonal antibodies that target tumor-specific antigens. For instance, combinations of bendamustine with ADCs like polatuzumab vedotin (an anti-CD79b ADC) and brentuximab vedotin (an anti-CD30 ADC) have shown significant promise in clinical trials for various lymphomas, suggesting a synergistic effect that warrants further investigation into direct bendamustine-based ADCs. nih.govresearchgate.netnih.gov

Nanocarriers: Nanotechnology offers a versatile platform for improving the delivery of chemotherapeutic agents. nih.gov Various nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being investigated to encapsulate bendamustine. google.comnih.gov These formulations can offer several advantages:

Improved Stability: Bendamustine is known for its instability in aqueous solutions. google.com Encapsulation within nanoparticles can protect the drug from degradation, enhancing its shelf-life and bioavailability. nih.gov

Enhanced Permeability and Retention (EPR) Effect: The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size to accumulate preferentially in the tumor microenvironment. researchgate.net

Sustained Release: Nanoparticle formulations can be engineered for controlled and sustained release of the drug, maintaining therapeutic concentrations over a longer period. nih.govresearchgate.net

Reduced Toxicity: By targeting the tumor, nanocarriers can reduce the exposure of healthy tissues to the cytotoxic effects of bendamustine. nih.gov

Preclinical studies have demonstrated the feasibility and potential benefits of bendamustine-loaded nanoparticles. For example, research on PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles and chitosan (B1678972) nanoparticles has shown improved stability, sustained release, and enhanced anticancer activity in vitro compared to the free drug. nih.govresearchgate.netnih.gov

Nanocarrier SystemKey Findings in Preclinical StudiesReference(s)
PEGylated PLGA Nanoparticles Improved stability of bendamustine, sustained drug release, and higher anticancer activity against various cancer cell lines. nih.gov
PEGylated Nanoparticles Developed for lung cancer treatment, showing biphasic in vitro release and anti-tumor activity in A-549 cell lines. nih.gov
Chitosan Nanoparticles Demonstrated sustained drug release over 28 hours in in-vitro permeation studies. researchgate.net
Albumin Nanoparticles Prepared using a simple coacervation technique with a mean particle size suitable for drug delivery. researchgate.net

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, a process often mediated by specific enzymes. The development of bendamustine prodrugs is an area of exploratory research aimed at overcoming some of the limitations of the parent drug, such as its chemical instability and non-specific cytotoxicity.

A prodrug approach could potentially:

Enhance Stability: By masking the reactive chloroethyl groups, a prodrug could exhibit greater stability in circulation.

Improve Oral Bioavailability: Modifications to the bendamustine structure could enhance its absorption from the gastrointestinal tract, allowing for oral administration.

Targeted Activation: Prodrugs can be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, leading to site-specific drug release.

While the synthesis of various prodrugs for other chemotherapeutic agents is a well-established field, specific preclinical data on bendamustine prodrugs with detailed pharmacokinetic evaluations are not yet widely published, indicating a potential area for future research and development. mdpi.comunisi.it The pharmacokinetic profile of bendamustine and its active metabolites has been characterized, providing a baseline for evaluating the potential improvements offered by novel prodrug strategies. nih.govresearchgate.net

Exploration of Novel Mechanisms of Action Beyond Alkylation

While the primary mechanism of action of bendamustine is attributed to its alkylating properties leading to DNA damage, research has revealed a more complex and multifaceted mode of action that distinguishes it from other alkylating agents. nih.govspandidos-publications.com Its unique structure, which includes a benzimidazole (B57391) ring similar to purine (B94841) analogues, contributes to these distinct effects. nih.govclinicaltrials.gov

DNA Damage Response: Bendamustine induces extensive and durable DNA double-strand breaks. researchgate.net Unlike other alkylators, the DNA damage caused by bendamustine appears to be repaired less efficiently by cancer cells, leading to a more robust and sustained activation of DNA damage response pathways. researchgate.net

Cell Cycle Arrest: Studies have shown that bendamustine can induce cell cycle arrest at different phases, including the S and G2/M phases, depending on the cell type and drug concentration. researchgate.netspandidos-publications.com This inhibition of mitotic checkpoints can lead to a form of non-apoptotic cell death known as mitotic catastrophe. spandidos-publications.com

Apoptosis and Non-Apoptotic Cell Death: Bendamustine is a potent inducer of apoptosis (programmed cell death). Importantly, it can also trigger cell death through alternative, non-apoptotic pathways, which may be crucial for its efficacy in tumors with defective apoptotic machinery. nih.gov

Purine Analogue Properties: The benzimidazole ring of bendamustine shares structural similarities with purine analogues. clinicaltrials.gov This feature may contribute to its unique activity profile, including potential effects on cellular metabolism and signaling pathways that are not typically associated with alkylating agents. clinicaltrials.gov

Future research in this area will likely focus on further elucidating these non-canonical mechanisms to identify biomarkers of response and to rationally design combination therapies that exploit these unique properties.

Integration with Systems Biology Approaches for Predictive Modeling

Systems biology integrates computational and mathematical modeling with experimental data to understand the complex interactions within biological systems. humanjournals.comnih.govunimib.it This approach holds immense potential for personalizing cancer therapy by predicting a patient's response to a particular drug. unisi.itmdpi.com

In the context of bendamustine, systems biology could be applied to:

Develop Predictive Biomarkers: By analyzing genomic, transcriptomic, and proteomic data from patient tumors, computational models could identify complex molecular signatures that predict sensitivity or resistance to bendamustine. nih.govgoogle.com

Optimize Combination Therapies: Systems biology models can simulate the effects of combining bendamustine with other drugs, helping to identify synergistic interactions and optimal dosing schedules. unimib.it

Elucidate Resistance Mechanisms: By modeling the dynamic changes that occur in cancer cells upon treatment with bendamustine, researchers can gain insights into the mechanisms of acquired resistance and develop strategies to overcome it.

While the application of systems biology to specifically model bendamustine's effects is still in its early stages, the broader field of predictive cancer modeling is rapidly advancing. biorxiv.orgbiorxiv.org The integration of these powerful computational tools into bendamustine research is a promising future direction.

Research into Immunogenic Cell Death Induction and Immuno-Oncology Combinations

The interplay between chemotherapy and the immune system is a rapidly expanding area of cancer research. Certain chemotherapeutic agents can induce a form of cancer cell death known as immunogenic cell death (ICD), which stimulates an anti-tumor immune response.

Recent studies suggest that bendamustine possesses significant immunomodulatory properties. nih.gov Research has shown that the combination of bendamustine and rituximab (B1143277) can elicit both direct tumor-killing effects and immunomodulatory responses. nih.gov A key mechanism appears to be the activation of the cGAS-STING pathway. nih.gov As an alkylating agent, bendamustine causes DNA damage, leading to the accumulation of cytosolic DNA fragments. nih.gov These fragments are detected by the sensor cGAS, which in turn activates STING, leading to the production of type I interferons and other inflammatory mediators that can enhance the recruitment and function of T-cells within the tumor microenvironment. nih.gov

These findings provide a strong rationale for combining bendamustine with various immunotherapies, such as:

Checkpoint Inhibitors: By promoting an inflamed tumor microenvironment, bendamustine may enhance the efficacy of checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) that work by unleashing the anti-tumor activity of T-cells.

CAR-T Cell Therapy: Bendamustine is already used as a lymphodepleting agent prior to the infusion of chimeric antigen receptor (CAR) T-cells. nih.gov Its immunomodulatory effects could potentially be harnessed to further enhance the persistence and efficacy of CAR-T cell therapy.

Further research is needed to optimize these combination strategies and to fully understand the impact of bendamustine on the tumor immune microenvironment.

Application in Non-Oncological Research Areas (Hypothetical/Exploratory)

The immunomodulatory and cytotoxic properties of bendamustine suggest that its therapeutic potential may extend beyond oncology. While still largely exploratory, research is beginning to investigate its use in certain non-malignant conditions, particularly those with a pathological B-cell component.

Autoimmune Diseases: A clinical trial has investigated the use of bendamustine in combination with rituximab for the treatment of Cold Agglutinin Disease (CAD), a rare autoimmune hemolytic anemia. nih.govclinicaltrials.gov The rationale is to target the clonal B-cell population responsible for producing the pathogenic autoantibodies. clinicaltrials.gov The positive results from this trial suggest that bendamustine could be a therapeutic option for other antibody-mediated autoimmune disorders. nih.gov A patent application also lists autoimmune diseases as a potential therapeutic area for bendamustine formulations. google.com

Graft-versus-Host Disease (GvHD): GvHD is a serious complication of allogeneic hematopoietic cell transplantation where donor immune cells attack the recipient's tissues. mdpi.com Preclinical and early clinical studies have explored the use of bendamustine in conditioning regimens and as post-transplant therapy to prevent or treat GvHD. nih.govresearchgate.netmdpi.comashpublications.orgnih.gov Its ability to modulate T-cell responses and other immune cell populations appears to contribute to its beneficial effects in this setting. nih.govmdpi.com

These emerging applications are still in the early stages of investigation, and more research is required to establish the safety and efficacy of bendamustine in these non-oncological contexts. However, they represent exciting new frontiers for this versatile molecule.

Q & A

Q. What advanced techniques characterize Bendamustine’s interaction with DNA in mechanistic studies?

  • Methodology : Employ X-ray crystallography or molecular docking simulations to study alkylation at guanine N7 positions. Validate findings with comet assays (DNA strand breaks) and γH2AX foci quantification (double-strand break repair) .

Notes on Evidence Utilization

  • Clinical trial designs, PK-PD parameters, and statistical methods are derived from oral administration studies .
  • Analytical methodologies reference deuterated standards and pharmacopeial protocols .
  • Safety protocols align with SDS guidelines for hazardous chemicals .
  • Reproducibility standards follow journal requirements for experimental documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.